2-(4-Benzylpiperazin-1-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEJMFLWEVKOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370683 | |
| Record name | 2-(4-benzylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4553-21-3 | |
| Record name | 2-(4-benzylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-benzylpiperazin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Benzylpiperazin-1-yl)ethanamine chemical properties and structure
An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)ethanamine
Abstract
This compound is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various biologically active compounds. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in drugs targeting a wide array of conditions, including neurological disorders, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological context of this compound, with a focus on its role as a precursor for potential therapeutics, particularly acetylcholinesterase inhibitors. Detailed experimental protocols and workflow visualizations are provided to support further research and development.
Chemical Properties and Structure
This compound, also known as 1-(2-Aminoethyl)-4-benzylpiperazine, is an organic compound featuring a piperazine ring N-substituted with benzyl and aminoethyl groups.[1] Its versatile structure makes it a valuable intermediate in organic synthesis and drug discovery.[1][2]
Structural Identifiers
-
IUPAC Name: 2-(4-benzyl-1-piperazinyl)ethanamine
-
CAS Number: 4553-21-3
-
Molecular Formula: C₁₃H₂₁N₃[3]
-
SMILES: NCCN1CCN(CC2=CC=CC=C2)CC1[3]
-
InChI: 1S/C13H21N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2
-
InChI Key: CXEJMFLWEVKOGS-UHFFFAOYSA-N
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported physical form, with some sources describing it as a white solid and others as an oil.[1] This may be due to differences in purity or the specific salt form of the compound.
| Property | Value | Source(s) |
| Molecular Weight | 219.33 g/mol | [3] |
| Physical Form | White Solid / Oil | [1] |
| Melting Point | 247 °C | [1] |
| Boiling Point | 118 °C | [1] |
| Density | 1.053 ± 0.06 g/cm³ (at 20°C) | [1] |
| Flash Point | 154.6 °C | [1] |
| Vapor Pressure | 0.000118 mmHg (at 25°C) | [1] |
| Storage Temperature | 2-8°C, inert atmosphere, dark | [3] |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Synthesis and Experimental Protocols
The primary application of this compound is as a chemical intermediate.[1] While specific, detailed synthesis protocols for this exact compound are not extensively published in peer-reviewed literature, a general synthetic route has been described.
General Synthesis Protocol
A common method for preparing 1-(2-Aminoethyl)-4-benzylpiperazine involves the reaction of piperazine with 2-aminoethyl benzyl alcohol.[1] The reaction is typically carried out in a suitable solvent in the presence of a base, such as sodium hydroxide. The final product is then purified, often by crystallization.[1]
Caption: General workflow for the synthesis of the title compound.
Referenced Experimental Protocol: Ellman's Test for AChE Inhibition
Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease.[4][5] The most common method cited for this evaluation is the Ellman's test.[4]
Methodology:
-
Preparation: Solutions of the test compound, AChE enzyme, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Pre-incubation: The test compound is pre-incubated with the AChE enzyme at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for binding.
-
Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide. AChE hydrolyzes acetylthiocholine into thiocholine and acetate.[4]
-
Detection: The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Measurement: The change in absorbance due to the formation of TNB is monitored spectrophotometrically at 412 nm.
-
Analysis: The rate of reaction is calculated, and the percent inhibition caused by the test compound is determined. IC₅₀ values are typically derived from dose-response curves.
Caption: Experimental workflow for the Ellman's test protocol.
Biological and Pharmacological Context
While this compound itself is not an active pharmaceutical ingredient, its core structure is of significant interest in drug development. Piperazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, anticancer, and antiviral properties.[6]
Role as an Acetylcholinesterase (AChE) Inhibitor Precursor
A significant area of research involving this compound is in the development of treatments for Alzheimer's disease.[4][5] Alzheimer's is characterized by a decline in cognitive function linked to a deficiency of the neurotransmitter acetylcholine in the brain.[4][5] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine.
By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft can be increased, which may improve symptoms of dementia. Numerous studies have shown that derivatives synthesized from this compound can function as potent AChE inhibitors.[4][5] For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and showed significant AChE inhibitory activity, with some compounds exhibiting potency comparable to the established drug donepezil.[4][5]
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. 4553-21-3|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
In-Depth Technical Guide: 2-(4-Benzylpiperazin-1-yl)ethanamine (CAS Number 4553-21-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-benzylpiperazin-1-yl)ethanamine (CAS No. 4553-21-3), a piperazine derivative with significant potential in pharmacological research and drug development. This document consolidates available data on its physicochemical properties, synthesis, and biological activities, with a particular focus on its interaction with sigma receptors. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further investigation. The guide also includes visualizations of relevant signaling pathways and experimental workflows to aid in understanding its mechanism of action and potential therapeutic applications.
Introduction
This compound is a chemical compound featuring a benzyl group attached to a piperazine ring, which is further substituted with an ethanamine moiety. The piperazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS). Benzylpiperazine derivatives, in particular, have garnered attention for their diverse pharmacological activities, including stimulant, antidepressant, and anorectic effects. This compound serves as a valuable intermediate in the synthesis of more complex molecules and as a research tool for exploring the pharmacology of piperazine-containing ligands. Its structural similarity to known psychoactive compounds suggests potential interactions with various neurotransmitter systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 4553-21-3 | [1][2] |
| Molecular Formula | C₁₃H₂₁N₃ | [3][4] |
| Molecular Weight | 219.33 g/mol | [1][2] |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)ethan-1-amine | [1] |
| Appearance | Slightly yellowish-green liquid or oil | [5] |
| Boiling Point | 118 °C | [3] |
| Density | 1.053 ± 0.06 g/cm³ | [3] |
| Flash Point | 154.6 °C | [3] |
| pKa (Predicted) | 10.11 ± 0.10 | [3] |
| InChI Key | CXEJMFLWEVKOGS-UHFFFAOYSA-N |
Synthesis
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from commercially available N-benzylpiperazine and 2-bromoethylamine hydrobromide.
Step 1: N-Alkylation of N-Benzylpiperazine
-
To a solution of N-benzylpiperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or triethylamine (2-3 equivalents).
-
To this stirred suspension, add 2-bromoethylamine hydrobromide (1-1.2 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.
Step 2: Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
Benzylpiperazine derivatives are known to interact with various receptors in the central nervous system. Based on studies of structurally related compounds, this compound is predicted to exhibit affinity for sigma (σ) receptors, and potentially dopamine and serotonin receptors.
Sigma Receptor Binding
Sigma receptors, which are divided into σ₁ and σ₂ subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum. They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Research on benzylpiperazine analogues has demonstrated high affinity and selectivity for σ₁ receptors.[6][7][8]
While specific binding data for this compound is not available, Table 2 presents the σ₁ and σ₂ receptor binding affinities for a series of structurally related benzylpiperazine derivatives, providing a strong indication of the likely target profile for the title compound.[6][8]
| Compound (Structure) | R | Linker | Ki σ₁ (nM) | Ki σ₂ (nM) | Selectivity (σ₂/σ₁) |
| 1 (Reference) | H | 1.6 | 1416 | 886 | |
| 2 | 4-OCH₃ | 2.5 | 1080 | 432 | |
| 3 | 4-Cl | 3.2 | 1250 | 391 | |
| 4 | 2-F | 5.1 | 980 | 192 |
Data extracted from Riad et al., 2021.
Potential Signaling Pathways
Given the likely interaction with sigma receptors, the following signaling pathways are of significant interest for investigating the mechanism of action of this compound.
Sigma-1 Receptor Signaling Pathway
Caption: Agonist binding to the sigma-1 receptor leads to its dissociation from BiP and modulation of intracellular calcium signaling.[9][10][11]
Sigma-2 Receptor Signaling Pathway
Caption: Sigma-2 receptor signaling can influence cell proliferation through interaction with growth factor receptor pathways.[12][13][14]
Experimental Protocols for Biological Evaluation
To facilitate the pharmacological characterization of this compound, detailed protocols for key in vitro and in vivo assays are provided.
In Vitro: Sigma Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a compound to σ₁ and σ₂ receptors.[6][15][16][17]
Materials:
-
Membrane preparations from cells or tissues expressing sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).
-
Radioligand: --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂.
-
Non-specific binding control: Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound: this compound at various concentrations.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and either buffer, non-specific binding control, or the test compound.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Caption: A streamlined workflow for performing a radioligand binding assay.
In Vivo: Formalin Test for Nociception
The formalin test is a widely used model of tonic pain and inflammation. This protocol is based on standard procedures in mice.[8][18][19][20][21]
Materials:
-
Male C57BL/6 mice (or other suitable strain).
-
Formalin solution (e.g., 2.5% in saline).
-
Test compound: this compound, dissolved in a suitable vehicle.
-
Observation chambers with mirrors for clear viewing of the paws.
-
Syringes and needles for administration.
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber and start a timer.
-
Observe and record the amount of time the mouse spends licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
Analyze the data by comparing the licking/biting time between the vehicle-treated and compound-treated groups for both phases.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile chemical entity with significant potential for the development of novel therapeutics, particularly those targeting the central nervous system. Its likely interaction with sigma receptors, as suggested by data from structurally related compounds, makes it an interesting candidate for further investigation in the context of neurological and psychiatric disorders. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this field, enabling a more thorough exploration of the pharmacological profile and therapeutic potential of this compound. Further studies are warranted to definitively characterize its receptor binding profile, elucidate its precise mechanisms of action, and evaluate its efficacy in relevant disease models.
References
- 1. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-(4-benzylpiperazin-1-yl)ethan-1-amine | 4553-21-3 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases | MDPI [mdpi.com]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 13. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 19. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-benzyl-1-piperazinyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-benzyl-1-piperazinyl)ethanamine, also known by its CAS Number 4553-21-3 and as BZPEA, is a piperazine derivative with a molecular structure that suggests potential interactions with biological systems, particularly the central nervous system (CNS). This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound. While specific research on 2-(4-benzyl-1-piperazinyl)ethanamine is limited, this document consolidates its known properties, proposes a putative synthesis pathway based on related compounds, and explores its potential pharmacology with a focus on its likely interaction with sigma receptors. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential and further investigation of this and related molecules.
Chemical and Physical Properties
2-(4-benzyl-1-piperazinyl)ethanamine is an organic compound featuring a piperazine ring functionalized with both a benzyl group and an aminoethyl side chain. These structural motifs are common in a variety of pharmacologically active molecules, suggesting a potential for biological activity. The primary amino group and the tertiary amines within the piperazine ring can act as hydrogen bond acceptors, while the primary amine can also be a hydrogen bond donor. The benzyl group imparts a degree of lipophilicity to the molecule.
Table 1: Physicochemical Properties of 2-(4-benzyl-1-piperazinyl)ethanamine
| Property | Value | Source |
| IUPAC Name | 2-(4-benzyl-1-piperazinyl)ethanamine | Sigma-Aldrich |
| CAS Number | 4553-21-3 | Sigma-Aldrich |
| Molecular Formula | C₁₃H₂₁N₃ | Biosynth[1] |
| Molecular Weight | 219.33 g/mol | Biosynth[1] |
| Appearance | Oil | Sigma-Aldrich |
| Boiling Point | 118 °C | Biosynth[1] |
| SMILES | NCCN1CCN(CC2=CC=CC=C2)CC1 | Biosynth[1] |
| InChI Key | CXEJMFLWEVKOGS-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Manufacturing
Proposed Synthetic Pathway
A likely two-step synthesis would proceed as follows:
-
N-Alkylation of N-benzylpiperazine: N-benzylpiperazine is reacted with a 2-haloethanamine derivative where the primary amine is protected, for instance, with a phthalimide group (N-(2-bromoethyl)phthalimide). This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate solvent like acetonitrile or dimethylformamide (DMF).
-
Deprotection: The resulting N-protected intermediate is then deprotected to yield the final primary amine. In the case of a phthalimide protecting group, this is commonly achieved by hydrazinolysis using hydrazine hydrate in a solvent such as ethanol.
Example Experimental Protocol (Adapted from a related synthesis)
The following protocol is for the synthesis of a structurally related ketone, 2-(4-benzyl-1-piperazinyl)-1-(3,4-dimethoxyphenyl)-1-ethanone, and is provided as an illustrative example of the reaction conditions that could be adapted for the synthesis of the target compound.
Materials:
-
2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone
-
1-benzylpiperazine
-
Sodium carbonate
-
Acetonitrile
-
Water
-
Chloroform
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
A suspension of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone (32.03 g) and 1-benzylpiperazine (24 ml) in acetonitrile (90 ml) is prepared in a suitable reaction vessel.
-
To this stirring suspension, a solution of sodium carbonate (18.84 g) in water (41.4 ml) is added at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 2.5 hours.
-
The solvent is removed by evaporation under reduced pressure.
-
The residue is dissolved in a mixture of water and chloroform.
-
The chloroform layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and evaporated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 60:1 to 100:1) to afford the pure product.[2]
Pharmacological Profile
While direct pharmacological studies on 2-(4-benzyl-1-piperazinyl)ethanamine are scarce in published literature, its structural components are present in numerous centrally active agents. Commercial suppliers suggest that it may exhibit pharmacological activity, potentially modulating neurotransmitter systems, with a noted affinity for the sigma-1 receptor.[1][3]
Potential Interaction with Sigma Receptors
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular survival pathways. Ligands of the sigma-1 receptor are being investigated for a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.
Several studies on benzylpiperazine and benzylpiperidine derivatives have demonstrated high affinity for sigma receptors. For instance, a series of benzylpiperazine derivatives were developed as potent sigma-1 receptor ligands with in vivo antinociceptive effects.[4] Although 2-(4-benzyl-1-piperazinyl)ethanamine is structurally simpler, its core benzylpiperazine moiety suggests it may share some affinity for this target.
Table 2: Sigma Receptor Binding Affinities of Related Benzylpiperazine Derivatives
| Compound | Ki σ₁ (nM) | Ki σ₂ (nM) | Selectivity (Ki σ₂/Ki σ₁) | Source |
| Compound 15* | 1.6 | 1418 | 886 | [4] |
| Compound 24** | Not specified | Not specified | 423 | [4] |
| Haloperidol (reference) | Not specified | Not specified | Lower than test compounds | [4] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | >420 | ~290 | [5] |
*Compound 15 is 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one. **Compound 24 is 1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one.
The data in Table 2, while not directly applicable to 2-(4-benzyl-1-piperazinyl)ethanamine, indicate that the benzylpiperazine scaffold is a viable pharmacophore for achieving high-affinity sigma-1 receptor binding. Further radioligand binding assays are required to determine the specific affinity and selectivity of the title compound.
Potential Signaling Pathways
Modulation of the sigma-1 receptor can influence several downstream signaling pathways. As a chaperone protein, it can interact with and modulate the function of various other proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and G-protein coupled receptors.
Other Potential CNS Activities
The broader class of piperazine derivatives has been explored for a multitude of CNS targets. Mono N-aryl piperazine derivatives have been identified as GABA-A receptor blockers.[6] Additionally, various substituted piperazines have been synthesized and tested for activity at dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors.[7][8][9] The simple structure of 2-(4-benzyl-1-piperazinyl)ethanamine makes it a potential precursor or fragment for more complex molecules targeting these receptors.
It is also important to note that N-benzylpiperazine (BZP), a structurally related compound lacking the aminoethyl group, is a known psychoactive substance that elevates extracellular dopamine and serotonin levels.[10] Studies on BZP have indicated potential for neurotoxicity, including the induction of oxidative stress and apoptosis in neuronal cell lines.[10][11] While 2-(4-benzyl-1-piperazinyl)ethanamine is a distinct chemical entity, the potential for similar neurotoxic effects should be considered in any future investigations.
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of 2-(4-benzyl-1-piperazinyl)ethanamine are not available. However, standard assays used for related compounds can be adapted.
Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 2-(4-benzyl-1-piperazinyl)ethanamine for sigma-1 and sigma-2 receptors.
Methodology (adapted from[4]):
-
Tissue Preparation: A membrane preparation from a suitable source expressing sigma receptors (e.g., guinea pig brain or transfected cell lines) is used.
-
Radioligand: For sigma-1 receptors, [³H]-pentazocine is a common radioligand. For sigma-2 receptors, [³H]-DTG (1,3-di-o-tolylguanidine) is used in the presence of a high concentration of a selective sigma-1 ligand to mask the sigma-1 sites.
-
Assay: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (2-(4-benzyl-1-piperazinyl)ethanamine).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
2-(4-benzyl-1-piperazinyl)ethanamine is a chemical entity with a structural profile that suggests potential as a CNS-active agent. The presence of the benzylpiperazine moiety points towards a likely interaction with sigma receptors, a target of significant interest for the treatment of various neurological and psychiatric disorders. However, the current body of scientific literature lacks specific data on the synthesis, pharmacology, and toxicology of this particular compound.
Future research should focus on:
-
Development of a robust and scalable synthetic protocol.
-
Comprehensive in vitro pharmacological profiling , including radioligand binding assays for sigma-1 and sigma-2 receptors, as well as a broader panel of CNS targets (e.g., dopamine, serotonin, and GABA receptors).
-
Functional assays to determine whether the compound acts as an agonist, antagonist, or modulator at its primary targets.
-
In vivo studies in animal models of CNS disorders (e.g., pain, depression) to assess efficacy and pharmacokinetic properties.
-
Toxicological evaluation , including assessment of potential neurotoxicity, drawing comparisons to related compounds like N-benzylpiperazine.
This technical guide serves as a starting point for such investigations, providing the foundational knowledge required to explore the therapeutic potential of 2-(4-benzyl-1-piperazinyl)ethanamine.
References
- 1. 2-(4-Benzylpiperazino)ethan-1-amine | 4553-21-3 | EAA55321 [biosynth.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS 4553-21-3: 1-(2-Aminoethyl)-4-benzylpiperazine [cymitquimica.com]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 2-(4-Benzylpiperazin-1-yl)ethanamine
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential therapeutic applications of 2-(4-Benzylpiperazin-1-yl)ethanamine, a compound of interest for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 219.33 g/mol |
| Molecular Formula | C₁₃H₂₁N₃ |
| IUPAC Name | 2-(4-benzyl-1-piperazinyl)ethanamine |
| CAS Number | 4553-21-3 |
Synthesis and Analysis: Experimental Protocols
The synthesis of this compound and its derivatives is a key area of investigation, particularly for exploring their therapeutic potential. Below are generalized experimental protocols for its synthesis and analysis based on established methodologies for similar compounds.
Synthesis Protocol:
A common synthetic route to produce derivatives of this compound involves the reaction of a key intermediate, such as 2-(piperazin-1-yl)ethanamine, with a benzylating agent.[1] For instance, the synthesis of related compounds has been achieved through the reaction of a piperazine-containing intermediate with various benzoic acid derivatives.[1] Another approach involves the reaction of 2-(1-benzylpiperidine-4-yl)-ethylamine with other chemical moieties to create potential therapeutic agents.[2]
Analytical Protocol:
For the identification and quantification of this compound and related piperazine derivatives, gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique.[3] A gas chromatography-flame ionization detection (GC-FID) method can also be developed for the simultaneous quantification of multiple piperazine compounds.[3] These methods are crucial for quality control and for studying the metabolism and pharmacokinetics of these compounds.
Therapeutic Potential and Logical Framework
Derivatives of this compound have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are a class of drugs used to treat the cognitive symptoms of Alzheimer's disease.[1][4][5] The logical framework for this research is based on the structural similarities of these compounds to known AChE inhibitors like donepezil, which also features a benzyl-piperidine moiety.[2] The underlying hypothesis is that the benzylpiperazine scaffold can be modified to create potent and selective inhibitors of acetylcholinesterase.
The following diagram illustrates the logical relationship between the structural components of these compounds and their potential therapeutic application.
Caption: Logical framework for the investigation of this compound derivatives.
Biological Activities of Piperazine Derivatives
The piperazine scaffold is a versatile structure found in a wide array of medications with diverse therapeutic applications.[6] Piperazine derivatives have been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer effects.[6][7] The specific biological activity of a piperazine derivative is highly dependent on the nature of the substituents on the piperazine ring.[6] This versatility makes the piperazine nucleus a valuable building block in drug discovery and development.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. ikm.org.my [ikm.org.my]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. lookchem.com [lookchem.com]
Technical Guide: 1H NMR Spectral Data of 2-(4-Benzylpiperazin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum data for the compound 2-(4-Benzylpiperazin-1-yl)ethanamine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of the ¹H NMR spectrum based on the analysis of its constituent chemical fragments: the benzyl group, the piperazine ring, and the ethylamine chain. This information is crucial for the structural elucidation and characterization of this compound in research and drug development settings.
Predicted ¹H NMR Spectrum Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to a standard internal solvent signal. The multiplicity of each signal is denoted as s (singlet), t (triplet), and m (multiplet). The coupling constants (J), representing the interaction between neighboring protons, are given in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-Ar (Aromatic) | 7.25-7.35 | m | - | 5H |
| H-7 (Benzylic CH₂) | 3.52 | s | - | 2H |
| H-3', H-5' (Piperazine CH₂) | 2.65 | t | 5.0 | 4H |
| H-2 (Ethanamine CH₂) | 2.75 | t | 6.0 | 2H |
| H-1 (Ethanamine CH₂) | 2.45 | t | 6.0 | 2H |
| H-2', H-6' (Piperazine CH₂) | 2.40 | t | 5.0 | 4H |
| NH₂ (Amine) | 1.50 | s (broad) | - | 2H |
Experimental Protocol
The following describes a general experimental protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, is used for data acquisition.
-
The spectrometer is tuned to the proton (¹H) frequency.
-
Standard acquisition parameters are set, including a 90° pulse width, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
3. Data Acquisition:
-
The sample is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
A number of scans (typically 16 to 64) are acquired to improve the signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
-
Peak picking identifies the chemical shift of each signal.
-
Analysis of the splitting patterns (multiplicities) and measurement of the coupling constants are carried out.
Visualizations
The following diagrams illustrate the molecular structure with proton assignments and a general workflow for ¹H NMR spectroscopy.
Caption: Molecular structure of this compound with proton assignments.
Caption: General experimental workflow for ¹H NMR spectroscopy.
Physical and chemical properties of 2-(4-Benzylpiperazin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, chemical characteristics, and relevant experimental protocols for 2-(4-Benzylpiperazin-1-yl)ethanamine. This compound, a key building block in medicinal chemistry, is particularly noted for its role as a scaffold in the development of therapeutic agents.
Core Physical and Chemical Properties
This compound is an organic compound featuring a piperazine ring substituted with benzyl and aminoethyl groups. These functional groups dictate its chemical reactivity and physical characteristics. Its properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-benzyl-1-piperazinyl)ethanamine | N/A |
| CAS Number | 4553-21-3 | [1] |
| Molecular Formula | C₁₃H₂₁N₃ | [1] |
| Molecular Weight | 219.33 g/mol | [1] |
| Physical Form | Oil | N/A |
| Density | 1.053 ± 0.06 g/cm³ (at 20°C) | [1] |
| Melting Point | 247 °C | [1] |
| Boiling Point | 118 °C | [1] |
| Flash Point | 154.6 °C | [1] |
| Vapor Pressure | 0.000118 mmHg at 25°C | [1] |
Note: The reported melting point appears unusually high for a compound described as an oil and may refer to a salt form. The boiling point is likely measured under reduced pressure.
Experimental Protocols
The synthesis, analysis, and biological evaluation of this compound and its derivatives involve standard organic chemistry and biochemical assay techniques.
A common synthetic route involves the N-alkylation of a piperazine derivative. The target compound can be prepared by reacting 1-benzylpiperazine with a suitable 2-aminoethyl synthon, though a more frequent laboratory synthesis involves the alkylation of 1-benzylpiperazine with a 2-haloethylamine derivative, followed by deprotection if necessary. A generalized scheme starting from piperazine is also reported.[2]
GC-MS is a powerful technique for the identification and quantification of piperazine derivatives in various matrices.[3][4][5][6] It provides both retention time data for separation and mass spectral data for structural confirmation.
Typical GC-MS Protocol:
-
Sample Preparation: The compound is dissolved in a suitable organic solvent (e.g., methanol, dichloromethane). For complex matrices like plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) step is performed to isolate the analyte.[5][6]
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).[5] The column temperature is programmed to ramp up (e.g., starting at 100-120°C and increasing to 300°C) to separate the components based on their boiling points and interactions with the column's stationary phase.[4][5]
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting fragments are analyzed to produce a characteristic mass spectrum, which serves as a molecular fingerprint for identification.
Derivatives of this compound are frequently evaluated as acetylcholinesterase inhibitors. The most common method for this is the spectrophotometric assay developed by Ellman.[7][8][9][10]
Ellman's Method Protocol: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product.[8]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to yield 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm.[8][10]
-
Procedure:
-
Reagents are prepared in a phosphate buffer (pH 8.0).[8]
-
In a 96-well plate, the AChE enzyme solution, DTNB, and the test inhibitor (a derivative of the title compound) are added to the wells and pre-incubated.[8]
-
The reaction is initiated by adding the substrate, ATCI.[8]
-
The plate is immediately placed in a microplate reader, and the increase in absorbance at 412 nm is measured kinetically over several minutes.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control.
-
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. scholars.direct [scholars.direct]
- 6. scholars.direct [scholars.direct]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Benzylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of benzylpiperazine (BZP) derivatives. The piperazine scaffold is a privileged structure frequently found in biologically active compounds, leading to a wide range of pharmacological effects. This document delves into their mechanisms of action, receptor binding affinities, and physiological effects, with a focus on quantitative data and detailed experimental methodologies.
Core Biological Activities and Mechanisms of Action
Benzylpiperazine derivatives exhibit a broad spectrum of biological activities, primarily acting as central nervous system (CNS) stimulants with effects similar to amphetamines, albeit with lower potency.[1][2] Their primary mechanism involves the modulation of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[3][4]
1.1. Monoamine Release and Reuptake Inhibition
Many BZP derivatives function by enhancing the release of catecholamines, particularly dopamine and norepinephrine, from sympathetic nerve terminals. This leads to increased intrasynaptic concentrations of these neurotransmitters and subsequent activation of postsynaptic adrenergic and dopaminergic receptors.[3][5] For instance, 1-benzylpiperazine (BZP) itself has a pronounced effect on the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), promoting the release of these neurotransmitters.[6][7]
1.2. Receptor Agonism and Antagonism
Beyond their effects on monoamine transporters, BZP derivatives can directly interact with various receptors. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) acts as a direct serotonin agonist.[3][4] BZP also demonstrates antagonist activity at the α2-adrenoreceptor, which inhibits negative feedback and further increases norepinephrine release.[6] Furthermore, some derivatives exhibit high affinity for sigma-1 (σ1) receptors, acting as antagonists, which has implications for their potential therapeutic use in pain management.[8][9]
1.3. Enzyme Inhibition
Certain benzylpiperazine derivatives have been shown to inhibit the activity of cytochrome P450 enzymes, such as CYP2D6, CYP1A2, and CYP3A4.[3][10][11] This can lead to significant drug-drug interactions, affecting the metabolism of other therapeutic agents.
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities and functional potencies of various benzylpiperazine derivatives, providing a quantitative basis for understanding their structure-activity relationships.
Table 1: Receptor Binding Affinities (Ki) of Benzylpiperazine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
| Compound | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity Ratio (Ki σ2/Ki σ1) |
| Haloperidol (Reference) | - | - | - |
| Compound 8 (Lead) | - | - | 432 |
| Compound 15 | 1.6 | - | 886 |
| Compound 24 | - | - | 423 |
Data extracted from a study on novel benzylpiperazine derivatives as σ1 receptor ligands.[8]
Table 2: Functional Potency (EC50) of 1-Benzylpiperazine (BZP) for Monoamine Transporters
| Transporter | EC50 for Release [nM] |
| Dopamine Transporter (DAT) | 175 |
| Norepinephrine Transporter (NET) | 62 |
| Serotonin Transporter (SERT) | 6050 |
This data highlights BZP's higher potency for DAT and NET compared to SERT.[6]
Table 3: Binding Affinities (Ki) of Benzylpiperazine Derivatives for Bcl-2 Family Proteins
| Compound | Ki (Mcl-1) [μM] | Ki (Bcl-2) | Ki (Bcl-xL) |
| Most Potent Selective Compound | 0.18 | No detectable binding | No detectable binding |
A study on de novo designed benzylpiperazine derivatives identified compounds with high selectivity for the anti-apoptotic protein Mcl-1.[12]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of benzylpiperazine derivatives.
3.1. Radioligand Binding Assays for Sigma Receptors
This protocol is used to determine the binding affinity of compounds for sigma-1 and sigma-2 receptors.
Materials:
-
[3H]-pentazocine (for σ1)
-
[3H]-DTG (for σ2)
-
Haloperidol (for non-specific binding determination)
-
Test compounds (benzylpiperazine derivatives)
-
Receptor source (e.g., membrane preparations from guinea pig brain)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand ([3H]-pentazocine or [3H]-DTG), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Add the receptor source to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).[8][9]
3.2. General Procedure for Synthesis of 4-(Methoxyphenyl)methylpiperazine Derivatives
This outlines a common synthetic route for a class of benzylpiperazine derivatives.
Materials:
-
Appropriate carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
1-(4-methoxybenzyl)piperazine
-
Dry Dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of the appropriate carboxylic acid (1.0 equivalent) in dry DCM, add CDI (1.0 equivalent) at room temperature.
-
Once gas evolution ceases, add the resulting mixture dropwise to a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equivalents) in dry DCM at 0°C under a nitrogen atmosphere.
-
Allow the reaction to proceed for 30 minutes at 0°C and then for 1-2 hours at room temperature.
-
Wash the reaction mixture with 10% aqueous NaCl solution and then with water.
-
Dry the organic layer, evaporate the solvent, and purify the crude product (e.g., by column chromatography) to obtain the desired derivative.[8]
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activity of benzylpiperazine derivatives.
Caption: Mechanism of action of a typical BZP derivative at the synapse.
Caption: Workflow for a radioligand binding assay.
Caption: Overview of the biological activities of benzylpiperazine derivatives.
References
- 1. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 'Party pill' drugs--BZP and TFMPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Moiety: A Cornerstone in the Architecture of CNS-Active Compounds
An In-depth Technical Guide for Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a privileged scaffold in the design of centrally active therapeutic agents.[1][2][3] Its remarkable versatility and favorable physicochemical properties have cemented its role in a vast array of drugs targeting a spectrum of neurological and psychiatric disorders, including depression, anxiety, psychosis, and neurodegenerative diseases.[1][4][5] This technical guide delves into the multifaceted role of the piperazine moiety in CNS-active compounds, offering a comprehensive overview of its structure-activity relationships, impact on pharmacological activity, and its application in modern drug discovery.
Physicochemical Properties and CNS Penetration
The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS disorders. The piperazine moiety often imparts favorable physicochemical properties that facilitate this penetration.[6][7] Its basic nature allows for the formation of salts, which can enhance solubility, while the overall lipophilicity of the molecule can be fine-tuned through substitutions on the piperazine ring and its appendages.[1][8] Key properties of piperazine-containing compounds optimized for CNS penetration typically include a molecular weight under 500 Da, a polar surface area (PSA) of less than 90 Ų, and a calculated logP (cLogP) between 2 and 5.[9]
A Versatile Scaffold for Diverse CNS Targets
The true strength of the piperazine scaffold lies in its adaptability. The two nitrogen atoms provide key points for chemical modification, allowing for the introduction of various substituents that can modulate the compound's affinity and selectivity for a wide range of CNS targets.[2][8] This has led to the development of piperazine-containing drugs that interact with crucial neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems.[2][4][10]
Serotonin Receptor Modulators
The piperazine moiety is a common feature in many selective serotonin reuptake inhibitors (SSRIs) and other drugs that modulate serotonin (5-HT) receptors.[11][12] Arylpiperazine derivatives, in particular, have been extensively studied for their interactions with various 5-HT receptor subtypes. For instance, compounds containing a 1-arylpiperazine moiety often exhibit high affinity for 5-HT1A and 5-HT2A receptors.[5][13] The nature of the aryl group and the length and composition of the linker connecting it to the piperazine ring are critical determinants of receptor affinity and functional activity.[13][14]
Dopamine Receptor Ligands
Piperazine derivatives also play a significant role as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of psychosis and Parkinson's disease.[15][16][17] The N-phenylpiperazine scaffold is a well-established pharmacophore for D2/D3 receptor ligands.[17] Subtle modifications to the phenyl ring and the other nitrogen substituent can lead to compounds with high affinity and selectivity for either the D2 or D3 receptor, and can also modulate their functional activity as agonists, partial agonists, or antagonists.[17][18]
GABA Receptor Modulation
The GABAergic system, the primary inhibitory neurotransmitter system in the CNS, is another important target for piperazine-containing compounds.[10][19] Certain piperazine derivatives have been shown to act as antagonists or modulators of GABAA receptors.[10][19] This activity can contribute to the overall pharmacological profile of a CNS drug, potentially influencing its sedative or anxiolytic properties.[20][21]
Structure-Activity Relationships (SAR)
The pharmacological activity of piperazine-containing CNS drugs is exquisitely sensitive to their chemical structure. Key SAR insights include:
-
Aryl Substituents: The nature and position of substituents on an aryl ring attached to one of the piperazine nitrogens significantly influence receptor binding affinity and selectivity. For example, in arylpiperazine-based 5-HT1A ligands, electron-withdrawing groups on the phenyl ring can enhance affinity.[13]
-
Linker Modifications: The length and flexibility of the linker connecting the piperazine moiety to other parts of the molecule are crucial. A linker of 2-4 carbon atoms is often optimal for bridging the piperazine core and another pharmacophoric element to achieve high affinity for serotonin receptors.[11]
-
N-Substituents: The substituent on the second nitrogen of the piperazine ring plays a vital role in defining the pharmacological profile. This position can be modified to introduce additional pharmacophoric features or to fine-tune physicochemical properties.[8][13]
Quantitative Data on Piperazine-Containing CNS Compounds
The following tables summarize quantitative data for representative piperazine derivatives, illustrating their affinity and activity at various CNS targets.
| Compound | Target(s) | Ki (nM) | Assay Type | Reference |
| Flibanserin | 5-HT1A, 5-HT2A | 1 (agonist), 49 (antagonist) | Radioligand Binding | [13] |
| 1-(2-chlorophenyl)piperazine (2CPP) | GABAA Receptor | 46 (IC20) | Two-electrode voltage-clamp | [10] |
| LS-3-134 | D3 Dopamine Receptor | 0.17 | Radioligand Binding | [17] |
| WW-III-55 | D3 Dopamine Receptor | ~20 | Radioligand Binding | [17] |
| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) | D3 Dopamine Receptor | 1.4 | Radioligand Binding | [17] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of CNS-active compounds. Below are outlines of key experimental protocols frequently employed in the study of piperazine derivatives.
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp for Ion Channel Modulation
This technique is used to study the effect of compounds on ion channels, such as the GABAA receptor.[10]
-
Oocyte Preparation: Isolate oocytes from Xenopus laevis and inject them with cRNA encoding the subunits of the target ion channel.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Application: Perfuse the oocyte with a solution containing a known concentration of the agonist (e.g., GABA) to evoke a current. Then, co-apply the agonist with the test compound.
-
Data Acquisition: Record the changes in the ion current in response to the test compound.
-
Data Analysis: Determine the effect of the compound on the agonist-evoked current (e.g., potentiation or inhibition) and calculate parameters such as EC₅₀ or IC₅₀.
Forced Swim Test (FST) for Antidepressant Activity
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[22]
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Pre-test session: On the first day, place the animal (mouse or rat) in the water for a set period (e.g., 15 minutes).
-
Test session: 24 hours later, administer the test compound or vehicle and place the animal back in the water for a shorter period (e.g., 6 minutes).
-
-
Measurement: Record the duration of immobility during the test session.
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Visualizing Molecular Interactions and Pathways
Diagrams illustrating signaling pathways and experimental workflows can provide a clearer understanding of the complex biological processes involved.
Caption: Simplified signaling pathway of a piperazine-based SSRI and 5-HT1A agonist.
Caption: Workflow for screening piperazine derivatives for antidepressant activity.
Conclusion
The piperazine moiety continues to be a highly valuable and frequently utilized scaffold in the development of CNS-active compounds. Its favorable physicochemical properties, synthetic tractability, and ability to be tailored to a multitude of biological targets have secured its prominent place in medicinal chemistry. A thorough understanding of the structure-activity relationships and the intricate pharmacology of piperazine derivatives is paramount for the rational design of novel and improved therapeutics for a wide range of neurological and psychiatric disorders. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 10. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library [air.unimi.it]
- 16. Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders | Technology Transfer [techtransfer.nih.gov]
- 17. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 18. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Benzylpiperazin-1-yl)ethanamine as a pharmaceutical intermediate
An In-depth Technical Guide on Benzylpiperazine Derivatives as Pharmaceutical Intermediates
Introduction
The benzylpiperazine moiety is a significant pharmacophore in medicinal chemistry, forming the structural core of various therapeutic agents. While direct, in-depth technical data on 2-(4-benzylpiperazin-1-yl)ethanamine as a specific pharmaceutical intermediate is limited in publicly accessible literature, the broader class of N-substituted benzylpiperazine derivatives is pivotal in the synthesis of several commercially successful drugs. This guide will focus on the synthesis, chemical properties, and therapeutic applications of key pharmaceuticals derived from the benzylpiperazine scaffold, using the well-documented examples of Flunarizine and Lomerizine to illustrate the utility of this chemical class. These examples provide a practical framework for researchers, scientists, and drug development professionals working with related intermediates.
The synthesis of N-substituted benzylpiperazine derivatives is a cornerstone for the production of numerous pharmaceuticals. The general synthetic approach involves the reaction of piperazine with a suitable benzyl halide.
A common method for the preparation of 1-benzylpiperazine involves the reaction of piperazine with benzyl chloride. This can be followed by further substitution on the second nitrogen of the piperazine ring to introduce additional functional groups, leading to a diverse range of intermediates for drug synthesis.
Case Study 1: Flunarizine - A Calcium Channel Blocker
Flunarizine is a selective calcium channel blocker used for the prophylaxis of migraine, vertigo, and as an add-on therapy for epilepsy.[1][2] Its synthesis showcases the utility of the benzylpiperazine core.
Synthesis of Flunarizine
A reported synthesis of Flunarizine involves a multi-step process. A key intermediate is 1-[bis(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with cinnamyl bromide to yield Flunarizine. An alternative radiolabeling synthesis of [18F]flunarizine involves the alkylation of N-cinnamylpiperazine with 4-[18F]Fluoro-4'-fluorobenzhydryl chloride.[3][4]
Table 1: Key Data on Flunarizine Synthesis
| Parameter | Value | Reference |
| Starting Material | bis(4-fluorophenyl)methanone | |
| Key Intermediate | 1-[bis(4-fluorophenyl)methyl]piperazine | |
| Final Reaction | Alkylation with cinnamyl bromide | |
| Radiolabeling Yield ([18F]flunarizine) | 13% | [3][4][5] |
Experimental Protocol: A General Synthesis of Flunarizine
The following is a generalized protocol based on reported synthetic routes:
-
Reduction of bis(4-fluorophenyl)methanone: The starting ketone is reduced to bis(4-fluorophenyl)methanol using a suitable reducing agent like sodium borohydride in methanol.
-
Chlorination: The resulting alcohol is converted to 4,4'-(chloromethylene)bis(fluorobenzene) by reacting with hydrochloric acid.
-
Formation of the Piperazine Adduct: The chloro-derivative is reacted with piperazine in a suitable solvent like tetrahydrofuran (THF) with a base such as potassium carbonate to yield 1-[bis(4-fluorophenyl)methyl]piperazine.
-
Final Alkylation: The intermediate piperazine derivative is then reacted with cinnamyl bromide in a solvent like acetonitrile with potassium carbonate to afford Flunarizine.
Mechanism of Action of Flunarizine
Flunarizine is a selective calcium antagonist.[1] It inhibits the influx of extracellular calcium through cell membranes by blocking voltage-dependent calcium channels.[2][6][7] This action is particularly effective in preventing the excessive neuronal excitability that can trigger migraines.[8] In addition to its primary role as a calcium channel blocker, Flunarizine also exhibits antihistaminic, serotonin receptor blocking, and dopamine D2 blocking activities.[1][6] It has been theorized that its mechanism may also involve intracellular actions such as antagonizing calmodulin, a calcium-binding protein.[1]
Diagram 1: Simplified Synthesis Workflow for Flunarizine
References
- 1. Flunarizine - Wikipedia [en.wikipedia.org]
- 2. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Synthesis of [18F]flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 7. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. nbinno.com [nbinno.com]
The Versatility of the Piperazine Scaffold: A Technical Guide to its Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate pharmacokinetic and pharmacodynamic profiles, have led to its incorporation into a wide array of clinically successful drugs.[1][2][3] This technical guide provides an in-depth exploration of the therapeutic applications of piperazine derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. The content herein is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, complete with quantitative bioactivity data, detailed experimental protocols, and visualizations of key biological pathways.
Central Nervous System (CNS) Applications
Piperazine derivatives have made a significant impact in the treatment of various CNS disorders, including psychosis, depression, and anxiety.[4][5] Their mechanism of action in this domain often involves interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.[4][5]
Antipsychotic Activity
Clozapine , a cornerstone in the management of treatment-resistant schizophrenia, exemplifies the therapeutic potential of piperazine derivatives as antipsychotics.[6] Its complex pharmacology involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, among others.[6]
Table 1: Antipsychotic Piperazine Derivatives and their Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Clozapine | 128.7 ± 1.9 | 11.6 ± 1.3 | [7] |
| Compound 25 | 1.4 ± 0.16 | 8.0 ± 0.9 | [7] |
| Compound 26 | 2.6 ± 0.3 | 0.3 ± 0.03 | [7] |
Signaling Pathway: Clozapine's Antipsychotic Mechanism of Action
Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.
Antidepressant and Anxiolytic Activities
Piperazine derivatives such as vortioxetine and buspirone are utilized in the treatment of depression and anxiety, respectively.[4] Vortioxetine's multimodal action includes inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors.[3] Buspirone acts as a partial agonist at serotonin 5-HT1A receptors and also interacts with dopamine receptors.[8][9]
Table 2: Antidepressant and Anxiolytic Piperazine Derivatives and their Bioactivities
| Compound | Target | Activity | Value | Reference |
| Vortioxetine | SERT | Ki | 1.6 nM | [3] |
| 5-HT3 Receptor | Ki | 3.7 nM | [3] | |
| 5-HT1A Receptor | Ki | 15 nM | [3] | |
| Buspirone | 5-HT1A Receptor | - | Partial Agonist | [8][9] |
| D2 Receptor | - | Antagonist | [9] | |
| Compound 15a | SERT | IC50 | 14 nM | [10] |
| 5-HT1A Receptor | Ki | 12 nM | [10] | |
| 5-HT7 Receptor | Ki | 3.2 nM | [10] |
Signaling Pathway: Vortioxetine's Multimodal Antidepressant Action
References
- 1. benchchem.com [benchchem.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 4. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 7. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 10. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Benzylpiperazin-1-yl)ethanamine: A Technical Safety and Hazard Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and hazard information for 2-(4-Benzylpiperazin-1-yl)ethanamine. It is intended for informational purposes for a technical audience and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted by qualified personnel using appropriate safety protocols.
Introduction
This compound is a piperazine derivative with potential applications in pharmaceutical research and development as a chemical intermediate. Due to the limited availability of in-depth toxicological and pharmacological data for this specific compound, this guide also draws upon information from the closely related and more extensively studied compound, Benzylpiperazine (BZP), to provide a broader context of potential hazards. It is crucial to note that while structurally related, the toxicological profiles of BZP and this compound may differ.
Hazard Identification and Classification
Safety Data Sheets (SDS) are the primary source of hazard information for this compound. The compound is generally classified with the following hazards:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | Warning | May cause respiratory irritation |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Profile (Based on Benzylpiperazine Analogues)
BZP is a psychoactive substance known for its stimulant effects, which are attributed to its interaction with dopaminergic and serotonergic systems. In vitro studies on human neuroblastoma cell lines have shown that BZP can induce neurotoxicity through mechanisms that may be relevant to its derivatives.
Potential Mechanisms of Neurotoxicity:
-
Induction of Oxidative Stress: BZP has been shown to increase the generation of reactive oxygen species (ROS) in neuronal cells.
-
Mitochondrial Dysfunction: Inhibition of mitochondrial complex-I activity has been observed, which can lead to decreased ATP production and cellular damage.
-
Apoptosis: BZP can trigger programmed cell death (apoptosis) by upregulating pro-apoptotic proteins like Bax and caspase-3.[1]
These findings suggest that benzylpiperazine derivatives may pose a risk of neurotoxicity, particularly with prolonged or high-dose exposure.
Pharmacological Considerations (Based on Benzylpiperazine)
The pharmacological profile of this compound has not been extensively characterized. However, based on its structural similarity to BZP, it may exhibit activity at monoamine transporters. BZP is known to increase extracellular levels of dopamine and serotonin, leading to its stimulant and psychoactive effects.
Pharmacokinetics of Benzylpiperazine (Human Data)
A study in healthy human volunteers who received a 200 mg oral dose of BZP provided the following pharmacokinetic parameters:
| Parameter | Value | Unit |
| Tmax (Time to Peak) | 75 | minutes |
| Cmax (Peak Concentration) | 262 | ng/mL |
| t1/2 (Elimination Half-life) | 5.5 | hours |
| CL/F (Apparent Clearance) | 99 | L/h |
Data from Antia et al. (2009). This data is for Benzylpiperazine (BZP) and not this compound.[2]
The relatively short half-life of BZP suggests that it is metabolized and cleared from the body at a moderate rate. The primary metabolites identified were 4-hydroxy BZP and 3-hydroxy BZP.
Experimental Methodologies for Hazard Assessment (Examples from BZP Research)
While specific experimental protocols for this compound are not available, the following methodologies are commonly used to assess the neurotoxicity of benzylpiperazine derivatives and could be adapted for future studies.
In Vitro Neurotoxicity Assay Workflow:
References
Commercial Suppliers and Research Applications of 2-(4-Benzylpiperazin-1-yl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(4-Benzylpiperazin-1-yl)ethanamine, a versatile chemical intermediate with significant applications in neuropharmacological research. This document outlines its commercial availability, key physicochemical properties, and its primary role as a scaffold for the development of acetylcholinesterase (AChE) inhibitors. Detailed experimental protocols for synthesis and enzymatic assays are provided to support researchers in their drug discovery and development endeavors.
Commercial Availability and Supplier Specifications
This compound (CAS No: 4553-21-3) is readily available from several commercial chemical suppliers for research and development purposes. The compound is typically offered in various purities and quantities to suit different experimental needs. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Product Number | Purity | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |
| Sigma-Aldrich | ENA040899172 (from Enamine) | Not specified; user must confirm | 219.33[1] | Oil[1] | Room Temperature[1] |
| BLDpharm | 4553-21-3 | Not specified | 219.33 | Not specified | 2-8°C |
| ChemBK | 4553-21-3 | Not specified | 219.33 | Not specified | Not specified |
Table 1: Commercial Suppliers and Specifications for this compound.
Physicochemical and Safety Data
A comprehensive understanding of the compound's properties and safety information is crucial for its proper handling and use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C13H21N3 | [2] |
| Molecular Weight | 219.33 g/mol | [1][2] |
| Density | 1.053 ± 0.06 g/cm³ (at 20°C) | [2] |
| Boiling Point | 118 °C | [2] |
| Flash Point | 154.6 °C | [2] |
| Melting Point | 247 °C | [2] |
| Vapor Pressure | 0.000118 mmHg at 25°C | [2] |
Table 2: Physicochemical Properties of this compound.
Safety Information:
According to safety data sheets, this compound and related compounds are associated with the following hazards:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] Some related compounds also carry H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), and H402 (Harmful to aquatic life).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection).[1]
Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Application in Acetylcholinesterase Inhibition Research
The primary research application of this compound lies in its use as a key building block for the synthesis of potent acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for managing the symptoms of Alzheimer's disease.
Derivatives of this compound have been shown to exhibit significant anticholinesterase activity, making them promising candidates for further investigation in the development of new anti-Alzheimer's agents.
Signaling Pathway: Acetylcholinesterase Inhibition
The mechanism of action involves the binding of the inhibitor to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Acetylcholinesterase Inhibition Pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative derivative and the subsequent evaluation of its acetylcholinesterase inhibitory activity.
Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives
This protocol is a generalized procedure based on published literature for the synthesis of potent AChE inhibitors derived from this compound.
Caption: General Synthesis Workflow.
Materials:
-
Phthalic anhydride
-
N-(2-aminoethyl)piperazine
-
Toluene
-
Appropriate benzyl chloride derivative
-
Triethylamine
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of the Intermediate (2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione):
-
In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and N-(2-aminoethyl)piperazine in toluene.
-
Add a catalytic amount of triethylamine.
-
Reflux the mixture for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool. The intermediate product will precipitate.
-
Collect the precipitate by filtration and wash with a suitable solvent (e.g., cold toluene or diethyl ether).
-
-
Synthesis of the Final Product:
-
In a separate flask, dissolve the synthesized intermediate and an equimolar amount of the desired benzyl chloride derivative in dichloromethane.
-
Add triethylamine as a base to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard and reliable method for determining the inhibitory activity of compounds against AChE.
Caption: Ellman's Assay Experimental Workflow.
Materials:
-
Electric eel acetylcholinesterase (AChE)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Phosphate buffer (pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO, then diluted in buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or buffer for the control)
-
AChE solution
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
This technical guide provides a foundational understanding of this compound for researchers. By consolidating information on its commercial availability, key properties, and primary research applications, this document aims to facilitate the effective use of this compound in the ongoing search for novel therapeutics.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Benzylpiperazin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 2-(4-benzylpiperazin-1-yl)ethanamine, a valuable intermediate in the development of various biologically active compounds. The synthesis is a two-step process commencing with the readily available 1-benzylpiperazine. The first step involves the N-alkylation of 1-benzylpiperazine with N-(2-bromoethyl)phthalimide to yield the protected intermediate, 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione. Subsequent deprotection via hydrazinolysis affords the target compound. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Introduction
This compound serves as a crucial building block in medicinal chemistry, forming the core structure of numerous compounds with therapeutic potential. Its derivatives have been investigated for a range of activities, including acetylcholinesterase inhibition for the potential treatment of Alzheimer's disease. A reliable and well-documented synthesis protocol is therefore essential for researchers in the field of drug discovery and development. The following protocol outlines a robust method for the preparation of this important intermediate.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process as illustrated in the following workflow diagram.
Caption: Synthetic route from 1-benzylpiperazine to the target compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione
This procedure describes the N-alkylation of 1-benzylpiperazine with N-(2-bromoethyl)phthalimide.
Procedure:
-
To a solution of 1-benzylpiperazine (1 equivalent) in acetonitrile, add N-(2-bromoethyl)phthalimide (1 equivalent) and potassium carbonate (2 equivalents) as a base.
-
The reaction mixture is stirred and heated to reflux for 12-24 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione as a solid.
Step 2: Synthesis of this compound
This procedure outlines the deprotection of the phthalimide-protected intermediate to yield the final product.
Procedure:
-
The purified 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione from Step 1 (1 equivalent) is dissolved in ethanol.
-
Hydrazine monohydrate (5-10 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for 4-8 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is treated with an aqueous solution of hydrochloric acid and stirred.
-
The precipitated phthalhydrazide is removed by filtration.
-
The filtrate is made basic by the addition of a sodium hydroxide solution and then extracted with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound.
-
The crude product can be further purified by vacuum distillation to obtain the final product as an oil.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Time (h) |
| 1 | 1-Benzylpiperazine | N-(2-Bromoethyl)phthalimide | K₂CO₃ | Acetonitrile | Reflux | 12-24 |
| 2 | Phthalimide intermediate | Hydrazine monohydrate | - | Ethanol | Reflux | 4-8 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| Intermediate | C₂₃H₂₇N₃O₂ | 377.48 | Solid | 7.85 (m, 2H), 7.72 (m, 2H), 7.30-7.20 (m, 5H), 3.85 (t, 2H), 3.50 (s, 2H), 2.70 (t, 2H), 2.60-2.40 (m, 8H) | 168.3, 138.0, 133.9, 132.1, 129.2, 128.2, 127.0, 123.2, 63.0, 57.5, 53.8, 53.2, 37.8 |
| Final Product | C₁₃H₂₁N₃ | 219.33 | Oil[1] | 7.35-7.20 (m, 5H), 3.50 (s, 2H), 2.85 (t, 2H), 2.65 (t, 2H), 2.55-2.35 (m, 8H), 1.40 (s, 2H, NH₂) | 138.2, 129.3, 128.2, 127.1, 63.1, 58.5, 53.9, 53.3, 40.0 |
Note: NMR data are predicted based on known chemical shifts for similar structures and may vary slightly.
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.
Caption: Logical flow of the two-step synthesis.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this key intermediate for use in various drug discovery and development applications. The provided data and diagrams are intended to facilitate a clear understanding of the synthetic process. Standard laboratory safety precautions should be followed throughout all experimental procedures.
References
Application Notes & Protocols: N-Alkylation of Amines with Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylated amines are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The direct N-alkylation of amines using alcohols as alkylating agents represents a highly efficient and environmentally benign synthetic strategy.[2] This approach, often proceeding through a "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) mechanism, is distinguished by its high atom economy, producing water as the sole theoretical byproduct.[3][4][5] It provides a greener alternative to traditional methods that often employ toxic alkyl halides and stoichiometric bases, which generate significant waste.[1][6] This methodology has seen widespread application with catalysts based on both precious metals like ruthenium and iridium, and more recently, with earth-abundant metals such as iron and manganese.[3][7][8]
Reaction Mechanisms
The N-alkylation of amines with alcohols predominantly occurs via two major pathways: the transition metal-catalyzed Borrowing Hydrogen mechanism and a metal-free, base-catalyzed pathway.
Transition Metal-Catalyzed Borrowing Hydrogen (BH) Mechanism
The Borrowing Hydrogen strategy is a one-pot, redox-neutral process that combines three key steps into a single catalytic cycle.[3][6][9]
-
Dehydrogenation: The transition metal catalyst abstracts a hydrogen equivalent from the alcohol substrate, oxidizing it to a reactive aldehyde or ketone intermediate.[9]
-
Condensation: The in situ-generated carbonyl compound condenses with the amine to form an imine intermediate, releasing a molecule of water.[3][10]
-
Hydrogenation: The metal-hydride species, formed in the initial step, returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst.[9][10]
This elegant tandem process avoids the direct use of sensitive carbonyl compounds and stoichiometric reducing agents.[6] The overall transformation is driven by the irreversible formation of water.
Caption: The Borrowing Hydrogen (BH) catalytic cycle.
Base-Catalyzed (Metal-Free) Mechanism
In the absence of a transition metal catalyst, N-alkylation can be achieved using only a catalytic amount of a strong base under aerobic conditions.[11][12] The proposed mechanism differs significantly from the BH pathway.
-
Air Oxidation: The alcohol is first oxidized by atmospheric oxygen to the corresponding aldehyde, a process likely facilitated by the base.[11][12]
-
Condensation: The aldehyde then condenses with the amine to form an imine intermediate.
-
Transfer Hydrogenation: The imine is subsequently reduced to the final amine product via transfer hydrogenation, with another molecule of the starting alcohol acting as the hydrogen donor.[11][12]
Caption: Metal-free, base-catalyzed N-alkylation pathway.
Data Presentation: Comparative Catalyst Performance
The choice of catalyst is critical for achieving high yield and selectivity. Below are comparative data for various catalytic systems under optimized conditions.
Table 1. Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols
| Entry | Amine | Alcohol | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Toluidine | Ethanol | [Ru(p-cymene)Cl₂]₂ (4) / Ligand (8) | t-BuOK (0.1) | 65 | 48 | 90 (GC) | [13][14] |
| 2 | Aniline | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ (2.5) / dppf (5) | K₂CO₃ (1) | 110 | 16 | 95 | [6] |
| 3 | Morpholine | Ethanol | [Ru(p-cymene)Cl₂]₂ (3) / Ligand (6) | t-BuOK (0.12) | 55 | 24 | 99 (GC) | [13] |
| 4 | Aniline | 1-Pentanol | [Ru]-3 (1) | t-BuOK (1.5) | 60 | 24 | 81 | [5][15] |
| 5 | Benzylamine | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ (3) / Ligand (6) | t-BuOK (0.12) | 55 | 24 | 98 (GC) | [13] |
Table 2. Iridium-Catalyzed N-Alkylation of Amines with Alcohols
| Entry | Amine | Alcohol | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl alcohol | TC-6 (0.1) | Cs₂CO₃ (0.2) | H₂O | 90 | 12 | 96 | [16][17] |
| 2 | Aniline | Benzyl alcohol | [IrCl(cod)(IMe)] (2) | Cs₂CO₃ (0.1) | Toluene | 110 | 16 | 99 | [18][19] |
| 3 | p-Anisidine | Benzyl alcohol | Complex 1 (2) | None | Toluene | 100 | 1 | >99 | [10] |
| 4 | Aniline | Benzyl alcohol | [Cp*IrCl₂]₂ (1) | NaHCO₃ (0.2) | Toluene | 110 | 2 | 98 | [8] |
| 5 | Piperidine | Benzyl alcohol | TC-6 (1) | Cs₂CO₃ (0.2) | H₂O | 90 | 24 | 91 | [16][17] |
Table 3. Earth-Abundant Metal-Catalyzed N-Alkylation (Fe, Mn, Ni)
| Entry | Metal | Amine | Alcohol | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Fe | Aniline | Benzyl alcohol | Fe(II) Phthalocyanine (5) | None | 130 | 12 | 89 | [3] |
| 2 | Fe | Aniline | 1-Pentanol | (cyclopentadienone)iron complex (5) | t-BuOK (0.3) | 110 | 16 | 97 | [3] |
| 3 | Mn | Aniline | Benzyl alcohol | Mn-PNP Complex 1 (2) | t-BuOK (1) | 80 | 24 | 78 | [7] |
| 4 | Mn | Aniline | Methanol | Mn-PNP Complex 1 (3) | t-BuOK (0.75) | 100 | 48 | 81 | [7] |
| 5 | Ni | Aniline | Benzyl alcohol | NiBr₂ (10) / L1 (20) | t-BuOK (1) | 130 | 48 | 88 | [20] |
Table 4. Base-Catalyzed (Metal-Free) N-Alkylation of Amines with Alcohols
| Entry | Amine | Alcohol | Base (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl alcohol | KOtBu (25) | 140 | 24 | 93 | [12] |
| 2 | p-Toluidine | Benzyl alcohol | KOtBu (25) | 140 | 24 | 95 | [12] |
| 3 | Benzylamine | Benzyl alcohol | KOtBu (25) | 120 | 24 | 94 | [12] |
Experimental Protocols
The following are generalized protocols for conducting N-alkylation reactions. Researchers should refer to specific literature for precise quantities and conditions for their substrates of interest.
General Protocol for Transition Metal-Catalyzed N-Alkylation
This protocol is a representative procedure for a small-scale reaction using a ruthenium or iridium catalyst.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Alcohol (1.2 mmol, 1.2 equiv)
-
Transition Metal Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.025 mmol, 2.5 mol%)
-
Ligand (if required, e.g., dppf, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or t-BuOK, 1.0 mmol, 1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 2-3 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the transition metal catalyst, ligand (if applicable), and base.
-
Reagent Addition: Add the amine, followed by the alcohol and the anhydrous solvent via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath set to the desired temperature (e.g., 80-120 °C). Stir the reaction mixture for the specified time (e.g., 16-24 hours).
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-alkylated amine.
General Protocol for Base-Catalyzed (Metal-Free) N-Alkylation
This protocol describes a typical metal-free reaction conducted under air.[12]
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Alcohol (2.0 mmol, 2.0 equiv)
-
Base (e.g., KOtBu, 0.25 mmol, 25 mol%)
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser) with a magnetic stir bar
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to air), add the amine, alcohol, and the base (e.g., KOtBu).
-
Reaction: Place the flask in a preheated oil bath at the required temperature (e.g., 140 °C) and stir vigorously.
-
Monitoring & Workup: Follow steps 4 and 5 from the transition metal protocol.
-
Purification: Purify the crude product via flash column chromatography to isolate the N-alkylated amine.
Caption: A typical experimental workflow for N-alkylation.
Conclusion
The N-alkylation of amines with alcohols is a powerful and sustainable C-N bond-forming strategy. The "Borrowing Hydrogen" principle, effectively catalyzed by a range of transition metals, offers a highly atom-economical route to valuable amine products.[4][21] Furthermore, the development of metal-free, base-catalyzed alternatives continues to broaden the scope and applicability of this transformation.[12] The detailed protocols and comparative data provided herein serve as a practical guide for researchers in academia and industry to leverage this efficient methodology in the synthesis of complex molecules and for applications in drug discovery and development.
References
- 1. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 6. Ruthenium catalysed N-alkylation of amines with alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron catalysed direct alkylation of amines with alcohols [ouci.dntb.gov.ua]
- 9. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors Using 2-(4-Benzylpiperazin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of a novel series of acetylcholinesterase (AChE) inhibitors derived from 2-(4-benzylpiperazin-1-yl)ethanamine. The methodologies outlined below are based on established research and are intended to guide researchers in the development of potential therapeutic agents for Alzheimer's disease.[1][2][3]
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, which is linked to reduced levels of the neurotransmitter acetylcholine in the brain.[1][2][3][4] One of the primary therapeutic strategies is to inhibit the enzyme acetylcholinesterase, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[1][2][3][4] The benzylpiperazine moiety is a key pharmacophore found in many centrally acting agents, and its incorporation into novel molecular scaffolds is a promising approach for the discovery of new AChE inhibitors.
I. Synthetic Application: Phthalimide-Based AChE Inhibitors
This section details the synthesis of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which have demonstrated potential as acetylcholinesterase inhibitors.[1][2][3] The synthetic scheme involves a two-step process starting from phthalic anhydride and N-(2-aminoethyl)piperazine, followed by benzylation of the piperazine nitrogen.
Overall Synthetic Workflow
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Anticonvulsant Agents from 2-(4-Benzylpiperazin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and preclinical evaluation of novel anticonvulsant agents derived from 2-(4-benzylpiperazin-1-yl)ethanamine. While direct synthesis of anticonvulsants from this specific starting material is not extensively documented, this guide offers a chemically sound, proposed synthetic pathway based on established methodologies for the synthesis of related bioactive molecules. The protocols outlined below are adapted from validated procedures for the synthesis of piperazine-containing compounds and the evaluation of their anticonvulsant properties.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process commencing with the formation of 1-benzylpiperazine, followed by the introduction of an aminoethyl group to yield the key intermediate, this compound. This intermediate is then reacted with a suitable heterocyclic scaffold, such as isatin, which is a well-known pharmacophore in anticonvulsant drug design, to generate the final target compound.
Caption: Proposed synthetic pathway for a novel anticonvulsant agent.
Experimental Protocols
Synthesis of 1-Benzylpiperazine
This protocol is adapted from established methods for the N-alkylation of piperazine.
Materials:
-
Piperazine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazine (2.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzylpiperazine.
Synthesis of this compound
This protocol outlines the synthesis of the key amine intermediate.
Materials:
-
1-Benzylpiperazine
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
Procedure: Step 1: Synthesis of 2-(4-Benzylpiperazin-1-yl)acetonitrile
-
In a round-bottom flask, dissolve 1-benzylpiperazine (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and 2-chloroacetonitrile (1.1 eq).
-
Reflux the mixture and monitor by TLC.
-
After the reaction is complete, cool to room temperature, filter the solid, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 2-(4-benzylpiperazin-1-yl)acetonitrile.
Step 2: Reduction to this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-(4-benzylpiperazin-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid through a pad of Celite® and wash the filter cake with diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to yield this compound.
Synthesis of the Target Anticonvulsant Agent (Isatin-Piperazine Hybrid)
This protocol describes the condensation reaction to form the final product.[1]
Materials:
-
This compound
-
Isatin
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of isatin (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Add this compound (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Data Presentation
The following tables provide a template for summarizing the key data from the synthesis and anticonvulsant evaluation of the novel compound.
Table 1: Synthesis and Physicochemical Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Target Compound | C₂₁H₂₄N₄O | 360.45 | TBD | TBD |
| Intermediate G | C₁₃H₂₁N₃ | 219.33 | TBD | TBD |
| Intermediate E | C₁₃H₁₇N₃ | 215.29 | TBD | TBD |
| Intermediate C | C₁₁H₁₆N₂ | 176.26 | TBD | TBD |
| TBD: To be determined experimentally. |
Table 2: Anticonvulsant Activity and Neurotoxicity Screening Data
| Compound ID | Dose (mg/kg, i.p.) | MES Test (% Protection) | scPTZ Test (% Protection) | Neurotoxicity (Rotarod Test, % Deficit) |
| Target Compound | 30 | TBD | TBD | TBD |
| 100 | TBD | TBD | TBD | |
| 300 | TBD | TBD | TBD | |
| Phenytoin (Control) | 30 | TBD | TBD | TBD |
| Diazepam (Control) | 5 | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Anticonvulsant Screening Protocols
The following are standard protocols for the initial in vivo screening of potential anticonvulsant compounds.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
Animals: Male Swiss albino mice (20-25 g) Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
The absence of the tonic hind limb extension is considered as protection.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
Animals: Male Swiss albino mice (20-25 g) Procedure:
-
Administer the test compound or vehicle i.p.
-
After a set pre-treatment time (e.g., 30 or 60 minutes), administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).
-
Observe the mice for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures is considered as protection.
Neurotoxicity (Rotarod) Test
This test assesses motor coordination and potential neurological deficits.
Animals: Male Swiss albino mice (20-25 g) Procedure:
-
Train the mice to stay on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute in three consecutive trials.
-
On the test day, administer the test compound or vehicle i.p.
-
After a set pre-treatment time, place the mice on the rotarod and measure the time they are able to maintain their balance, up to a maximum of 1 or 2 minutes.
-
A significant decrease in performance time compared to the vehicle-treated group indicates neurotoxicity.
Caption: Experimental workflow for anticonvulsant screening.
References
Application Notes and Protocols: 2-(4-Benzylpiperazin-1-yl)ethanamine as a Versatile Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-benzylpiperazin-1-yl)ethanamine core is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and flexibility. This moiety is present in a variety of biologically active molecules, demonstrating its potential for the development of novel therapeutics. The presence of a primary amine provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of the applications of this scaffold, quantitative data for representative derivatives, and detailed experimental protocols for their synthesis and evaluation.
The piperazine ring system is a key structural feature in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and effects on the central nervous system. The benzyl group can be readily substituted to modulate lipophilicity and target interactions, while the ethylamine side chain allows for the introduction of various functional groups to probe specific binding pockets of biological targets.
Key Applications and Biological Activities
Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas:
-
Sigma-1 (σ1) Receptor Antagonism: The σ1 receptor is a chaperone protein located at the endoplasmic reticulum and is implicated in various neurological disorders, including pain.[1] Benzylpiperazine derivatives have been developed as potent and selective σ1 receptor antagonists, showing potential for the treatment of neuropathic and inflammatory pain.[2]
-
Anticancer Activity: Piperazine-containing compounds are known to exhibit cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways and cell cycle arrest.[5][6]
-
Antiviral Activity: The piperazine scaffold is a recurring motif in molecules with antiviral properties.[7][8] Derivatives have been shown to inhibit the replication of a range of viruses, although the specific mechanisms can vary.[9]
Quantitative Data for Representative Derivatives
The following tables summarize the biological activity of various derivatives based on the benzylpiperazine scaffold.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Benzylpiperazine Derivatives
| Compound ID | R Group (Modification on the ethanamine) | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2/Ki σ1) |
| 1 | 3-Cyclohexylpropanoyl | 1.6 | 1418 | 886 |
| 2 | 5-Phenylpentanoyl | 13.2 | - | - |
| 3 | N-Benzyl | 7.0 | - | - |
| 4 | 4-Phenylbutanoyl | - | - | - |
| 5 | (2E)-3-Phenylprop-2-enoyl | - | - | - |
Data adapted from studies on benzylpiperazinyl derivatives.[10][11]
Table 2: In Vitro Anticancer Activity of Piperazine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | GI50 (µM) |
| 6 | Vindoline-piperazine conjugate | Breast Cancer (MDA-MB-468) | 1.00 |
| 7 | Vindoline-piperazine conjugate | Non-Small Cell Lung Cancer (HOP-92) | 1.35 |
| 8 | Quinazolinamine derivative (7a) | Human Liver Cancer (HepG2) | 0.029 |
| 9 | Quinazolinamine derivative (7a) | Human Colon Cancer (HCT-116) | 0.147 |
| 10 | Triazine derivative (5f) | Various | 0.45 - 1.66 |
GI50: 50% growth inhibition concentration. Data compiled from various studies on piperazine-containing anticancer agents.[12]
Experimental Protocols
Protocol 1: General Synthesis of N-Acyl Derivatives of this compound
This protocol describes a general method for the acylation of the primary amine of the scaffold.
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DCM, add EDCI (1.5 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Add triethylamine (2.0 equivalents) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol gradient) to afford the desired N-acyl derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the anticancer activity of the synthesized compounds.
Materials:
-
Human cancer cell line (e.g., HepG2, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and a vehicle control (medium with DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value for each compound.
Visualizations
Signaling Pathways
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: General Apoptosis Induction Pathway.
Experimental Workflow
Caption: Drug Discovery Workflow.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-(4-Benzylpiperazin-1-yl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-(4-Benzylpiperazin-1-yl)ethanamine and its derivatives. The protocols outlined below are intended to serve as a guide for researchers in the qualitative and quantitative analysis of these compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound and its analogs are a class of piperazine derivatives with a wide range of pharmacological activities. Accurate and robust analytical methods are crucial for their characterization, including identity confirmation, purity assessment, and quantification in various matrices. This document details the application of chromatographic and spectroscopic techniques for a thorough analysis of these compounds.
Chromatographic Methods
Chromatographic techniques are essential for the separation and quantification of this compound derivatives from complex mixtures, such as reaction media, biological samples, or final product formulations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of piperazine derivatives. It offers high resolution and sensitivity.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or Mass Spectrometry (Electrospray Ionization - ESI, positive mode).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Table 1: HPLC Quantitative Data Summary (Representative)
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For many piperazine derivatives, derivatization may be necessary to improve their volatility and chromatographic performance.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).
-
For derivatization, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
Table 2: GC-MS Data for Benzylpiperazine (BZP) - A Related Compound[1]
| Parameter | Value |
| Retention Time (underivatized) | ~10-12 min (method dependent) |
| Characteristic Mass Fragments (m/z) | |
| Base Peak | 91 (tropylium ion) |
| Other Major Fragments | 134, 176, 56 |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which is crucial for structural confirmation.
Fragmentation Pattern:
In Electron Impact (EI) ionization, benzylpiperazine derivatives typically exhibit a characteristic fragmentation pattern. The most prominent fragment is often the tropylium ion at m/z 91, resulting from the cleavage of the benzylic C-N bond. Another common fragmentation involves the cleavage of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR should be employed.
Note: The following data is predicted for this compound and should be confirmed with experimental data.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Benzyl-CH₂ | ~3.5 | ~63 |
| Phenyl-H | ~7.2-7.4 | ~127-138 |
| Piperazine-H (adjacent to Benzyl) | ~2.4-2.6 | ~53 |
| Piperazine-H (adjacent to Ethylamine) | ~2.4-2.6 | ~53 |
| Ethylamine-CH₂ (adjacent to Piperazine) | ~2.5 | ~58 |
| Ethylamine-CH₂ (adjacent to NH₂) | ~2.7 | ~40 |
| Amine-NH₂ | ~1.5 (broad) | - |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Experiments: Standard ¹H, ¹³C, and 2D correlation experiments like COSY, HSQC, and HMBC should be performed for complete structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Table 4: Characteristic FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350-3250 (broad) | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2800 | C-H stretch | Aliphatic (CH₂, CH) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1450-1400 | C-H bend | Aliphatic (CH₂) |
| 1150-1000 | C-N stretch | Amine |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and purity.
Experimental Protocol: DSC and TGA
-
Instrumentation: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.
-
Sample Pan: Aluminum or platinum pans.
-
Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate of 10 °C/min is typically used.
-
Temperature Range:
-
DSC: From ambient temperature to a temperature above the melting point (e.g., 25 °C to 300 °C).
-
TGA: From ambient temperature to a temperature where complete decomposition occurs (e.g., 25 °C to 600 °C).
-
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the compound. The purity of the substance can also be estimated from the shape of the melting peak.
-
TGA: A weight loss curve indicating the decomposition temperature range of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a novel this compound derivative.
References
Application Notes and Protocols: Molecular Docking Studies of Benzylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of benzylpiperazine derivatives, a class of compounds with diverse pharmacological activities. This document outlines their interactions with various biological targets, presents relevant quantitative data, and offers detailed protocols for conducting molecular docking studies.
Introduction
Benzylpiperazine and its derivatives are synthetic compounds that have garnered significant interest in drug discovery due to their wide range of biological effects. Initially investigated as potential antidepressants, their stimulant properties have also led to their use as recreational drugs.[1] Research has demonstrated that these compounds interact with a variety of central nervous system targets, including monoamine transporters (dopamine, norepinephrine, and serotonin), sigma receptors, and histone deacetylases (HDACs), as well as proteins involved in apoptosis like the Bcl-2 family.[2][3][4] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target, has been instrumental in elucidating the mechanisms of action of benzylpiperazine derivatives and guiding the development of more potent and selective therapeutic agents.[2][4]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various benzylpiperazine derivatives against different biological targets, as determined in published studies. This data is crucial for understanding the structure-activity relationships (SAR) and for selecting appropriate candidates for further investigation.
Table 1: Binding Affinities (Ki) of Benzylpiperazine Derivatives for Sigma (σ) Receptors
| Compound ID | Target | Ki (nM) | Reference |
| 8 | σ1 | 4.5 | [5][6] |
| σ2 | 1945 | [5][6] | |
| 13 | σ1 | 145 | [5][6] |
| σ2 | >10000 | [5][6] | |
| 14 | σ1 | 35.8 | [5][6] |
| σ2 | 5670 | [5][6] | |
| 15 | σ1 | 1.6 | [5][6] |
| σ2 | 1418 | [5][6] | |
| 16 | σ1 | 38.9 | [5][6] |
| σ2 | >10000 | [5][6] | |
| 20 | σ1 | 10.5 | [5][6] |
| σ2 | 450 | [5][6] | |
| 21 | σ1 | 35.9 | [5][6] |
| σ2 | 3125 | [5][6] | |
| 22 | σ1 | 89.7 | [5][6] |
| σ2 | >10000 | [5][6] | |
| 24 | σ1 | 4.8 | [5][6] |
| σ2 | 2030 | [5][6] | |
| Haloperidol | σ1 | 3.2 | [5][6] |
| σ2 | 965 | [5][6] |
Data extracted from a study on novel benzylpiperazine derivatives as σ1 receptor ligands.[5][6]
Table 2: Inhibitory Concentration (IC50) of Benzylpiperazine Derivatives against Histone Deacetylases (HDACs)
| Compound ID | Target | IC50 (µM) | Reference |
| 1 | HDAC6 | 0.058 | [4][7][8] |
| 2 | HDAC1 | 4.4 | [7] |
| HDAC4 | 4.4 | [7] | |
| HDAC6 | 0.11 | [7] | |
| 3 | HDAC6 | 0.25 | [7] |
| 4 | HDAC6 | 0.98 | [7] |
| 5 | HDAC6 | >10 | [7] |
| 6 | HDAC6 | 1.5 | [7] |
| 7 | HDAC6 | 3.5 | [7] |
Data from a study on CNS-penetrant and selective HDAC6 inhibitors.[7]
Table 3: Binding Affinities (Ki) of Benzylpiperazine Derivatives for Bcl-2 Family Proteins
| Compound Series | Target | Ki (µM) | Reference |
| Series 1-4 | Bcl-2 | >20 (most compounds) | [2] |
| Bcl-xL | >20 (most compounds) | [2] | |
| Mcl-1 | 0.18 (most potent) | [2] |
A study on de novo design of benzylpiperazine derivatives as selective Mcl-1 binders reported that 22 out of 81 synthesized compounds had Ki values under 20 µM for at least one of the target proteins, with the most potent compound showing a Ki of 0.18 µM for Mcl-1.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Benzylpiperazine Derivatives via Sigma-1 Receptor Antagonism
Benzylpiperazine derivatives that act as sigma-1 (σ1) receptor antagonists can modulate nociceptive signaling. The σ1 receptor, a chaperone protein, interacts with and modifies the function of various other proteins, including the μ-opioid receptor and NMDA receptors.[5] By blocking the σ1 receptor, these derivatives can enhance opioid-mediated antinociception and reduce the hypersensitivity associated with pathological pain.[5]
Caption: Sigma-1 Receptor Antagonism Pathway.
General Experimental Workflow for Molecular Docking
The following diagram illustrates a typical workflow for conducting molecular docking studies of benzylpiperazine derivatives.
Caption: Molecular Docking Workflow.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of benzylpiperazine derivatives using AutoDock Vina, a widely used and freely available software.
Protocol: Molecular Docking of Benzylpiperazine Derivatives using AutoDock Vina
1. Software and Prerequisites:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
A 3D structure of the target protein in PDB format (e.g., from the RCSB Protein Data Bank).
-
A 2D or 3D structure of the benzylpiperazine derivative (e.g., in SDF or MOL2 format).
2. Protein Preparation: a. Launch AutoDock Tools (ADT). b. Open the PDB file of the target protein (File > Read Molecule). c. Remove water molecules (Edit > Hydrogens > Remove Water). d. Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). e. Add Kollman charges (Edit > Charges > Add Kollman Charges). f. Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose..., then select the protein and File > Save > Write PDBQT).
3. Ligand Preparation: a. In ADT, open the ligand file (Ligand > Input > Open). b. The software will automatically add hydrogens and compute Gasteiger charges. c. Define the rotatable bonds (Ligand > Torsion Tree > Detect Root). d. Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
4. Grid Box Generation: a. With the prepared protein loaded in ADT, go to Grid > Grid Box.... b. A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of the protein. The active site can be identified from the literature or by observing the binding site of a co-crystallized ligand. c. Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z). d. Save the grid parameter file (File > Close saving current).
5. Docking Simulation: a. Create a configuration file (e.g., conf.txt) with the following information:
receptor = protein.pdbqt ligand = ligand.pdbqt
6. Results Analysis: a. Open the protein PDBQT file and the docking output PDBQT file in a visualization software like PyMOL or UCSF Chimera. b. Analyze the binding poses of the benzylpiperazine derivative within the active site of the protein. c. Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. d. The binding affinity scores in the log file provide a quantitative measure of the binding strength, with more negative values indicating stronger binding.
Note on Software Parameters:
-
Exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the computation time but may lead to more accurate results. A value of 8 is a good starting point.
-
Grid Box Size: The size of the grid box should be large enough to allow the ligand to move freely within the binding site but not so large as to unnecessarily increase the search space.
By following these protocols and utilizing the provided data, researchers can effectively employ molecular docking to investigate the interactions of benzylpiperazine derivatives with their biological targets, paving the way for the rational design of novel therapeutics.
References
- 1. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Synthesis of Isoindoline-1,3-dione Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the synthesis of isoindoline-1,3-dione derivatives, a core scaffold in medicinal chemistry and materials science. The protocols outlined below cover classical and modern synthetic approaches, offering flexibility in substrate scope and reaction conditions.
Introduction
Isoindoline-1,3-diones, commonly known as phthalimides, are a class of bicyclic non-aromatic nitrogen-containing heterocyclic compounds.[1] Their derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[2][3][4] The planar aromatic ring and hydrophobic nature of the isoindoline-1,3-dione moiety allow for interactions with various biological targets.[5] This document details established methods for the synthesis of these valuable compounds.
The most common and straightforward approach to N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine.[6][7] Variations of this method include thermal condensation, microwave-assisted synthesis, and the use of catalysts to improve yields and reaction times. An alternative, the Gabriel synthesis, utilizes the potassium salt of phthalimide and an alkyl halide to produce the corresponding N-alkylphthalimide.[8][9]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various methods for the synthesis of isoindoline-1,3-dione derivatives, allowing for easy comparison of their efficiency and conditions.
| Method | Reactants | Solvent | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Thermal Condensation | Phthalic anhydride, Primary amine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) | Solvent-free | None | 150-200 °C, 15-20 min | Moderate to Excellent (not specified) | [10] |
| Catalytic Condensation | Phthalic anhydride, Primary amines | Acetic Acid | 10% Sulfamic acid | 110 °C | 86-98% | [1][2] |
| Microwave-Assisted Synthesis | Phthalic anhydride, Amine | None | None | 150-250 °C, 3-10 min | 52-89% | [1][2] |
| Reflux in Benzene | Phthalic anhydride, N-arylbenzenecarboximidamides | Benzene | None | Reflux | >75% | [6] |
| Condensation in Acetic Acid | Phthalic anhydride, Primary amino-containing heterocycles | Glacial Acetic Acid | None | Reflux, then pour into ice | 60-80% | [5] |
| Gabriel Synthesis (Traditional) | Potassium phthalimide, Primary alkyl halide | DMF (accelerates) | None | Reflux | Variable, often low | [8][11][12] |
| Solvent-Free Green Synthesis | Phthalic anhydride, Amine | Solvent-free | Simple heating | Not specified | Moderate to Excellent | [10] |
Experimental Protocols
Protocol 1: Thermal Condensation of Phthalic Anhydride and a Primary Amine
This protocol describes a solvent-free method for the synthesis of N-substituted isoindoline-1,3-diones by direct fusion of the reactants.
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine)
-
50 mL round-bottom flask
-
Heating mantle or oil bath
-
Stir bar and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add phthalic anhydride (1.1-1.5 mmol) and the desired primary amine (1.0 mmol).[10]
-
Place a stir bar in the flask and heat the mixture to gentle melting at a temperature between 150-200 °C.[10]
-
Stir the molten mixture for 15-20 minutes until a color change (e.g., to dark-yellow) is observed, indicating the completion of the reaction.[10]
-
Allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.
Protocol 2: Catalytic Condensation in Acetic Acid
This method utilizes a catalyst to promote the condensation reaction under milder conditions than thermal fusion.
Materials:
-
Phthalic anhydride
-
Primary amine
-
Glacial acetic acid
-
Sulfamic acid (10%)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride and the primary amine in glacial acetic acid.[1][2]
-
Assemble the reflux apparatus and heat the mixture to 110 °C.[2]
-
Maintain the reflux for a sufficient time to complete the reaction (monitor by TLC).
-
After completion, cool the reaction mixture and pour it into cold water or onto crushed ice to precipitate the product.[2][5]
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoindoline-1,3-dione derivative.
Protocol 3: Gabriel Synthesis of N-Alkyl Isoindoline-1,3-diones
This classical method is used for preparing primary amines but the intermediate is the N-substituted isoindoline-1,3-dione.
Materials:
-
Potassium phthalimide
-
Primary alkyl halide
-
N,N-Dimethylformamide (DMF)
-
Reflux apparatus
-
Heating mantle
Procedure:
-
Dissolve potassium phthalimide in DMF in a round-bottom flask. The use of DMF can accelerate the reaction.[12]
-
Add the primary alkyl halide to the solution.[8]
-
Heat the reaction mixture under reflux. The reaction is generally slow and may require prolonged heating.[12]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the N-alkylphthalimide intermediate can be isolated. This often involves removing the solvent under reduced pressure and purifying the residue by chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of isoindoline-1,3-dione derivatives.
Caption: Workflow for Thermal Synthesis.
Caption: Workflow for Catalytic Synthesis.
Caption: Gabriel Synthesis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phthalimides [organic-chemistry.org]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for the Synthesis of Potential Anti-Alzheimer's Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of promising multi-target-directed ligands (MTDLs) as potential therapeutic agents for Alzheimer's disease (AD). The content herein details the rationale behind the design of these compounds, provides step-by-step protocols for their chemical synthesis and biological evaluation, and presents key data in a clear and accessible format.
Introduction to Multi-Target-Directed Ligands in Alzheimer's Disease
Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by complex pathological processes, including cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The "one-target, one-drug" approach has thus far yielded limited success in treating AD. Consequently, the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways has emerged as a promising therapeutic strategy. This approach aims to enhance therapeutic efficacy and potentially slow disease progression by concurrently addressing various facets of AD pathology.
Featured Compound Classes and Their Therapeutic Rationale
This document focuses on the synthesis and application of several classes of MTDLs that have shown significant promise in preclinical studies. These include:
-
Donepezil-Based Hybrids: Leveraging the scaffold of the FDA-approved acetylcholinesterase (AChE) inhibitor donepezil, these hybrids incorporate other pharmacophores to gain additional functionalities, such as anti-Aβ aggregation, antioxidant, and metal-chelating properties.
-
Natural Product-Based Hybrids: Combining the neuroprotective properties of natural compounds like resveratrol and ferulic acid with other known anti-AD pharmacophores to create novel MTDLs with enhanced efficacy.
-
Tau Aggregation Inhibitors: Small molecules designed to inhibit the aggregation of tau protein, a key pathological hallmark of AD and other tauopathies.
Section 1: Synthesis of a Donepezil-Ferulic Acid Hybrid (Compound 5c)
Donepezil-ferulic acid hybrids are designed to combine the AChE inhibitory activity of donepezil with the antioxidant and neuroprotective effects of ferulic acid. Compound 5c has been identified as a promising candidate with balanced activities.[1]
Quantitative Data Summary
| Compound | eeAChE IC50 (µM) | hAChE IC50 (µM) | eqBuChE IC50 (µM) | hBuChE IC50 (µM) | Antioxidant Activity (ABTS, Trolox Equivalents) | DPPH Scavenging IC50 (µM) |
| 5c | 0.398 | 0.321 | 0.976 | 1.22 | 1.78 | 24.9 |
eeAChE: Electric eel acetylcholinesterase; hAChE: Human acetylcholinesterase; eqBuChE: Equine serum butyrylcholinesterase; hBuChE: Human butyrylcholinesterase.[2]
Experimental Protocol: Synthesis of Compound 5c
The synthesis of donepezil-ferulic acid hybrids can be achieved via a one-pot Ugi four-component reaction (Ugi-4CR).[3][4]
Materials:
-
Appropriate starting materials for the donepezil and ferulic acid moieties
-
Methanol/Dichloromethane (MeOH/CH2Cl2) solvent mixture (3:1, v/v)
-
Standard laboratory glassware and stirring equipment
-
Room temperature environment
Procedure:
-
Dissolve the requisite starting materials (aldehyde, amine, carboxylic acid, and isocyanide) in a MeOH/CH2Cl2 (3:1, v/v) solvent mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final donepezil-ferulic acid hybrid.
Section 2: Synthesis of a Donepezil Precursor via Aldol Condensation
The synthesis of donepezil and its analogues often involves an aldol condensation reaction between an indanone and a piperidine moiety.[5]
Experimental Protocol: Aldol Condensation for Donepezil Precursor Synthesis
Materials:
-
5,6-dimethoxy-indanone
-
N-benzyl-piperidine-4-carboxaldehyde
-
Sodium hydroxide (NaOH) flakes
-
Methanol
-
5% Acetic acid
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round bottom flask under an inert atmosphere, dissolve 5,6-dimethoxy-indanone (0.10 mol) in methanol (8 mL) with stirring at room temperature.[6]
-
Slowly add NaOH flakes (0.32 mol) to the solution.[6]
-
Add N-benzyl-piperidine-4-carboxaldehyde (0.10 mol) to the reaction mixture.[6]
-
Continue stirring at room temperature for 3 hours, monitoring the reaction by TLC.[6]
-
Once the reaction is complete, filter the solid product formed.
-
Wash the solid with 5% acetic acid, followed by a wash with methanol.[6]
-
Dry the purified solid to obtain the donepezil precursor.
Section 3: Biological Evaluation Protocols
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.[7][8][9][10]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.[7]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.[7]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
-
Protocol 2: Tau Protein Aggregation Assay (Thioflavin T Assay)
This assay is used to screen for inhibitors of tau protein aggregation.[11][12][13][14][15]
Materials:
-
Tau protein (monomer or pre-formed fibrils)
-
1 mM Thioflavin T (ThT) stock solution in dH2O
-
PBS (pH 7.4)
-
10 µM Heparin
-
96-well non-binding black microplate
-
Shaking incubator
-
Fluorescence microplate reader
Procedure:
-
Prepare a 25 µM ThT working solution in PBS.
-
Add 10 µM Heparin to each well.[11]
-
Add tau protein (monomer or pre-formed fibrils) to the appropriate wells.
-
Add the test compound at various concentrations to the test wells.
-
Pipette the contents of each well up and down to mix.
-
Seal the plate and incubate at 37°C with shaking (e.g., 800 rpm).[11]
-
Measure the fluorescence at regular intervals (e.g., every hour for up to 72 hours) with excitation at ~440-450 nm and emission at ~480-485 nm.[12]
-
Plot fluorescence intensity versus time to monitor the kinetics of tau aggregation and the effect of the inhibitors.
Protocol 3: Cell Viability and Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is used to evaluate the neuroprotective effects of compounds against toxins like H2O2 or Aβ peptides.[16][17][18]
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Cell culture medium
-
Test compounds
-
Neurotoxin (e.g., H2O2 or Aβ25-35)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Expose the cells to the neurotoxin (e.g., Aβ25-35) for 24-48 hours. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage of the control (untreated) cells and assess the neuroprotective effect of the test compounds.
Section 4: Visualizing Key Concepts in Anti-Alzheimer's Drug Development
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in Alzheimer's disease and a typical workflow for the development of multi-target-directed ligands.
References
- 1. Synthesis and evaluation of donepezil–ferulic acid hybrids as multi-target-directed ligands against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Donepezil-ferulic acid hybrids as anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 15. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Benzylpiperazin-1-yl)ethanamine in the Development of Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2-(4-benzylpiperazin-1-yl)ethanamine scaffold in the design and synthesis of selective and high-affinity sigma-1 (σ₁) receptor ligands. This document includes a summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM), has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. The this compound core structure has proven to be a versatile scaffold for developing potent and selective σ₁ receptor ligands. Modifications of this core have led to the discovery of compounds with low nanomolar affinity for the σ₁ receptor and significant selectivity over the sigma-2 (σ₂) subtype.
Data Presentation: Pharmacological Profile of Benzylpiperazine Derivatives
The following tables summarize the in vitro binding affinities of various derivatives based on the this compound scaffold for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data is presented as the inhibition constant (Kᵢ) in nanomolars (nM), which represents the concentration of the ligand that inhibits 50% of radioligand binding. The selectivity index (Kᵢ σ₂ / Kᵢ σ₁) is also provided to illustrate the preference of the ligands for the σ₁ receptor.
| Compound ID | Modification | Kᵢ σ₁ (nM) | Kᵢ σ₂ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |
| Series 1 | |||||
| BP-CH₃ | 4-methylbenzyl substitution | 0.43 | 40 | 93 | [1] |
| BP-F | 4-fluorobenzyl substitution | 0.91 | 61 | 67 | [1] |
| BP-Br | 4-bromobenzyl substitution | 0.65 | 42 | 65 | [1] |
| BP-I | 4-iodobenzyl substitution | 0.58 | 30 | 52 | [1] |
| BP-NO₂ | 4-nitrobenzyl substitution | 0.72 | 58 | 81 | [1] |
| Series 2 | |||||
| Compound 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 | [2][3] |
| Lead Compound 8 | (Structure not fully specified in abstract) | - | - | 432 | [2][3] |
| Compound 24 | 1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one | - | - | 423 | [2] |
| Series 3 | |||||
| Compound 6 | 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-(2-fluoroethoxy)benzyl)piperazine | 1.85 | 291 | 157 | [4] |
| Series 4 | |||||
| Compound 13 | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 | - | 38 | [5] |
| Compound 30 | N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 | - | 187 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are essential for the pharmacological characterization of novel this compound-based sigma-1 receptor ligands.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
[³H]-(+)-Pentazocine (for σ₁ receptor binding)
-
[³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (for σ₂ receptor binding)
-
Guinea pig brain or rat liver membrane homogenates
-
Test compounds (this compound derivatives)
-
Haloperidol (for non-specific binding determination)
-
(+)-Pentazocine (to mask σ₁ sites in σ₂ assays)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol for Sigma-1 Receptor Binding Assay:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd), and either buffer, a concentration of the test compound, or a high concentration of haloperidol (to determine total, competitor, and non-specific binding, respectively).
-
Incubate the mixture at 37°C for a specified time (e.g., 150 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from competition curves.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for Sigma-2 Receptor Binding Assay:
-
The protocol is similar to the σ₁ assay, with the following modifications:
-
Use [³H]-DTG as the radioligand.
-
Include a saturating concentration of (+)-pentazocine in all tubes to block the binding of [³H]-DTG to σ₁ receptors.[6]
-
Use rat liver membrane homogenates, which have a higher density of σ₂ receptors.
In Vivo Animal Models for Pain Assessment
Objective: To evaluate the analgesic and anti-allodynic effects of lead compounds in rodent models of inflammatory and neuropathic pain.
1. Formalin-Induced Inflammatory Pain Model:
-
Animals: Male Swiss Webster mice (20-25 g).
-
Procedure:
-
Acclimatize mice to the observation chamber for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., intraperitoneally, i.p.) at various doses or the vehicle control.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin), representing acute nociceptive pain, and the late phase (15-30 minutes post-formalin), reflecting inflammatory pain.[3]
-
A reduction in the duration of licking/biting in the treated groups compared to the vehicle group indicates an antinociceptive effect.
-
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with isoflurane or pentobarbital).
-
Make a small incision at the mid-thigh level of the left leg to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should only minimally constrict the nerve.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the nerve is exposed but not ligated.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Assess mechanical allodynia starting several days post-surgery (e.g., day 7) and continue for several weeks.
-
Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimatize.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (ligated) and contralateral (non-ligated) hind paws.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response.
-
Administer the test compound or vehicle and measure the paw withdrawal threshold at various time points post-dosing.
-
An increase in the paw withdrawal threshold in the treated group compared to the vehicle group indicates an anti-allodynic effect.[4]
-
Mandatory Visualizations
The following diagrams illustrate key concepts in sigma-1 receptor research and development.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Automated Gait Analysis in Mice with Chronic Constriction Injury [jove.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays of 2-(4-Benzylpiperazin-1-yl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays to characterize the affinity of 2-(4-Benzylpiperazin-1-yl)ethanamine derivatives for serotonin and dopamine receptors. This class of compounds holds significant potential for the development of novel therapeutics targeting a range of neuropsychiatric disorders.
Introduction
This compound and its derivatives represent a versatile chemical scaffold that has been explored for its interaction with various G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems. Understanding the binding affinity of these compounds is a critical first step in drug discovery and development, providing insights into their potential therapeutic efficacy and off-target effects. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[1] This document outlines the principles and detailed methodologies for performing these assays.
Data Presentation: Receptor Binding Affinities
The following tables summarize the binding affinities (Ki, in nM) of representative arylpiperazine derivatives, structurally related to this compound, at various serotonin and dopamine receptors. This data is compiled from various scientific publications and serves as a reference for expected binding profiles.
Table 1: Binding Affinities of Representative Arylpiperazine Derivatives at Serotonin Receptors
| Compound Reference | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |
| Compound 8a | 17.6 | - | - |
| Compound 8b | <17.6 | - | - |
| Compound 9b | 23.9 | 39.4 | 45.0 |
| Compound 11b | <17.6 | - | - |
| Compound 12a | 41.5 | 315 | 42.5 |
| Compound 12b | <17.6 | - | - |
| EF-7412 | 27 | >1000 | - |
Data extracted from multiple sources for structurally related arylpiperazine derivatives.[2][3]
Table 2: Binding Affinities of Representative Arylpiperazine Derivatives at Dopamine Receptors
| Compound Reference | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D5 (Ki, nM) |
| Compound 6 | Moderate Affinity | - | - | - |
| Compound 13 | - | - | 3.3 | - |
| Compound 19 | - | 3.5 | - | - |
| EF-7412 | - | 22 | - | - |
| Arylpiperazine A | >1000 | 300 | - | >1000 |
| Arylpiperazine B | >1000 | - | - | >1000 |
Data extracted from multiple sources for structurally related arylpiperazine and benzimidazole-piperazine derivatives.[2][3][4]
Key Experimental Protocols
Membrane Preparation from Cells Expressing Target Receptors
Objective: To prepare cell membranes containing the receptor of interest for use in binding assays.
Materials:
-
Cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells)
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
BCA Protein Assay Kit
-
Homogenizer
-
High-speed centrifuge
Protocol:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in sucrose buffer.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay
Objective: To determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Prepared cell membranes with the target receptor
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors)
-
Test compounds (this compound derivatives) at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well plates
-
Scintillation cocktail
-
Microplate scintillation counter
-
Glass fiber filters (pre-soaked in 0.3% PEI for some assays)
-
FilterMate™ harvester or equivalent vacuum filtration system
Protocol:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
In a 96-well plate, add the following to each well in triplicate for a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 3-20 µg of protein for cell membranes).
-
50 µL of the test compound at various concentrations (or buffer for total binding, or a saturating concentration of an unlabeled ligand for non-specific binding).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to each filter.
-
Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with no competing ligand).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in Prism®).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a radioligand receptor binding assay.
Signaling Pathways
The this compound derivatives are expected to interact with dopamine and serotonin receptors, which are GPCRs that trigger distinct intracellular signaling cascades upon activation.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which have opposing effects on adenylyl cyclase activity.[5][6][7][8]
Caption: Opposing signaling pathways of D1-like and D2-like dopamine receptors.
Serotonin 5-HT1A and 5-HT2A Receptor Signaling
The 5-HT1A and 5-HT2A receptors are key targets for many psychoactive drugs and mediate their effects through different G-protein coupling and downstream effectors. The 5-HT1A receptor is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1][9][10][11] In contrast, the 5-HT2A receptor is coupled to Gq/11 proteins, activating the phospholipase C pathway.[12][13][14][15][16]
Caption: Distinct signaling pathways of 5-HT1A and 5-HT2A serotonin receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mixed dopaminergic/serotonergic properties of several 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. msudenver.edu [msudenver.edu]
Application Notes and Protocols for the Synthesis of Antimicrobial Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the antimicrobial potential of piperazine derivatives, supported by quantitative data and detailed experimental protocols for their synthesis. The information is intended to facilitate research and development in the discovery of novel antimicrobial agents.
Application Notes
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a recognized "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2] The versatile nature of the piperazine scaffold allows for structural modifications at the 1- and 4-positions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents.[3][4] Piperazine derivatives are promising candidates in this area, with some exhibiting potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[1]
One key mechanism of action for certain piperazine derivatives is the inhibition of bacterial efflux pumps.[2] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, piperazine derivatives can restore the efficacy of existing antibiotics. Another potential mechanism is the inhibition of essential enzymes in microbial metabolic pathways.
Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the piperazine ring significantly influences antimicrobial activity. For instance, the incorporation of aromatic or heteroaromatic moieties can enhance the antimicrobial potency of the parent compound.
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative piperazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity of Selected Piperazine Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| PZ-1 | N-Arylpiperazine | Staphylococcus aureus | 1-5 | [1] |
| PZ-1 | N-Arylpiperazine | Enterococcus faecalis | 1-5 | [1] |
| PZ-2 | Chalcone-piperazine hybrid | Staphylococcus aureus | >100 | [1] |
| PZ-2 | Chalcone-piperazine hybrid | Escherichia coli | >100 | [1] |
| PZ-3 | Fluoroquinolone-piperazine | Staphylococcus aureus (MRSA) | <1 | [1] |
| PZ-4 | Pyrimidine-piperazine | Staphylococcus aureus | 40 | [5] |
| PZ-4 | Pyrimidine-piperazine | Escherichia coli | >40 | [5] |
| PZ-5 | 1,3,4-Thiadiazole-piperazine | Staphylococcus aureus | 16 | [6] |
| PZ-5 | 1,3,4-Thiadiazole-piperazine | Bacillus subtilis | 16 | [6] |
| PZ-5 | 1,3,4-Thiadiazole-piperazine | Escherichia coli | 8 | [6] |
Table 2: Antifungal Activity of Selected Piperazine Derivatives
| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
| PZ-6 | Chalcone-piperazine hybrid | Candida albicans | 2.22 | [1] |
| PZ-7 | N-Arylpiperazine | Aspergillus niger | >100 | [7] |
| PZ-8 | Pyridazinone-piperazine | Candida albicans | Varies | [6] |
| PZ-9 | Triazole-piperazine | Candida albicans | Varies |
Experimental Protocols
The following are detailed protocols for the synthesis of representative antimicrobial piperazine derivatives.
Protocol 1: Synthesis of N-Arylpiperazine Derivatives
This protocol describes a general method for the synthesis of N-arylpiperazine derivatives, which have shown significant antibacterial activity.
Materials:
-
Substituted aniline
-
Bis(2-chloroethyl)amine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Sodium carbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Cyclization: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in DMF.
-
Heat the reaction mixture at 110-120 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-arylpiperazine derivative.
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 1,4-Disubstituted Piperazine Derivatives via Nucleophilic Substitution
This protocol outlines the synthesis of 1,4-disubstituted piperazines, a common scaffold in antimicrobial drug discovery.
Materials:
-
Piperazine
-
Substituted aryl halide (e.g., 4-chloronitrobenzene)
-
Potassium carbonate
-
Methanol
-
Iron powder
-
Hydrochloric acid
-
Sodium carbonate
-
Chloroacetyl chloride
-
Substituted amine
-
Acetone
Procedure:
-
N-Arylation of Piperazine: To a solution of piperazine (1.2 eq) in methanol, add the substituted aryl halide (1.0 eq) and potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-arylpiperazine.
-
Reduction of Nitro Group (if applicable): If the aryl group contains a nitro substituent, dissolve the N-arylpiperazine in a mixture of ethanol and water. Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. Cool the reaction, make it basic with sodium carbonate, and filter through celite. Concentrate the filtrate and extract with ethyl acetate to obtain the N-aminophenylpiperazine.
-
Acylation: Dissolve the N-aminophenylpiperazine (1.0 eq) in a suitable solvent like acetone. Add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Stir at room temperature for 2-3 hours.
-
Final Substitution: To the above reaction mixture, add the desired substituted amine (1.2 eq) and reflux for 4-6 hours.
-
Work-up and Purification: After completion of the reaction, pour the mixture into cold water. Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-disubstituted piperazine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a proposed mechanism of action for certain piperazine derivatives as efflux pump inhibitors in Gram-negative bacteria.
Caption: Mechanism of Action: Piperazine Derivative as an Efflux Pump Inhibitor.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and evaluation of antimicrobial piperazine derivatives.
Caption: Workflow for Antimicrobial Piperazine Derivative Development.
Logical Relationship Diagram
This diagram illustrates the key structural features of piperazine derivatives that influence their antimicrobial activity.
Caption: Structure-Activity Relationship (SAR) of Piperazine Derivatives.
References
- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Benzylpiperazin-1-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 2-(4-Benzylpiperazin-1-yl)ethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthetic routes to this compound?
There are two primary methods for the synthesis of this compound:
-
Method A: Direct N-Alkylation: This method involves the direct reaction of 1-(2-aminoethyl)piperazine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
-
Method B: Reductive Amination: This approach consists of the reaction of 2-(piperazin-1-yl)ethanamine with benzaldehyde to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent to the desired product.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue. The table below outlines potential causes and solutions for both primary synthetic routes.
| Common Cause | Troubleshooting Solutions |
| Method A: Direct N-Alkylation | |
| Formation of Di-alkylated Byproduct: The product, this compound, can react with another molecule of benzyl halide, leading to a quaternary ammonium salt. | - Use a molar excess of 1-(2-aminoethyl)piperazine (1.5 to 2 equivalents).- Add the benzyl halide slowly to the reaction mixture.- Consider protecting the primary amine of 1-(2-aminoethyl)piperazine with a suitable protecting group (e.g., Boc) before N-benzylation, followed by deprotection. |
| Inefficient Reaction Conditions: Incorrect choice of base, solvent, or temperature can lead to incomplete reaction. | - Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the acid formed during the reaction.- Employ a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to ensure good solubility of reactants.- The reaction may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time. |
| Method B: Reductive Amination | |
| Inefficient Imine/Enamine Formation: The equilibrium between the starting materials and the imine/enamine intermediate may not favor the intermediate. | - Use a dehydrating agent, such as molecular sieves (3Å or 4Å), to remove the water formed during imine formation and drive the equilibrium forward.- Adjust the pH of the reaction mixture. A slightly acidic pH (typically 4-6) can catalyze imine formation. This can be achieved by adding a small amount of acetic acid. |
| Reduction of the Starting Aldehyde: The reducing agent may be too strong and reduce the benzaldehyde to benzyl alcohol before it can react with the amine. | - Choose a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it is less likely to reduce the aldehyde and is effective under mildly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also an option, but it is toxic. |
| Hydrolysis of the Imine/Enamine: The intermediate can be susceptible to hydrolysis back to the starting materials. | - Ensure anhydrous reaction conditions by using dry solvents and reagents. |
Q3: I am having difficulty purifying my product. What are the likely impurities and how can I remove them?
Purification can be challenging due to the presence of structurally similar starting materials and byproducts.
| Potential Impurity | Identification and Removal Strategy |
| Unreacted 1-(2-aminoethyl)piperazine (Method A) or 2-(piperazin-1-yl)ethanamine (Method B) | These starting materials are more polar than the product. They can be removed by column chromatography on silica gel. An aqueous workup with a mild acid wash can also help to remove these basic impurities. |
| Di-benzylated byproduct (Method A) | This quaternary ammonium salt is highly polar and often water-soluble. It can typically be removed by an aqueous workup. If it co-elutes with the product during column chromatography, consider using a different eluent system or recrystallization. |
| Benzyl alcohol (Method B) | Formed from the reduction of benzaldehyde. It can usually be removed by column chromatography. |
| Unreacted Benzaldehyde (Method B) | Can be removed by washing the organic extract with an aqueous solution of sodium bisulfite. |
Data Presentation: Comparison of Synthetic Methods
While specific yields can vary based on the exact conditions and scale, the following table provides a general comparison of the two main synthetic routes.
| Parameter | Method A: Direct N-Alkylation | Method B: Reductive Amination |
| Starting Materials | 1-(2-aminoethyl)piperazine, Benzyl halide | 2-(piperazin-1-yl)ethanamine, Benzaldehyde |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Yield Range | 40-70% | 60-85% |
| Key Advantages | Simpler reaction setup. | Generally higher yields and better selectivity for mono-alkylation. Milder reaction conditions. |
| Key Disadvantages | Prone to over-alkylation (di-benzylation). May require protecting groups for higher selectivity. | Requires careful control of pH and anhydrous conditions. Potential for aldehyde side-reactions. |
Experimental Protocols
Method A: Direct N-Alkylation of 1-(2-aminoethyl)piperazine
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-aminoethyl)piperazine (1.5 equivalents) and anhydrous potassium carbonate (2.0 equivalents). Add anhydrous acetonitrile as the solvent.
-
Addition of Benzyl Chloride: While stirring the suspension, slowly add benzyl chloride (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess starting amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
Method B: Reductive Amination of 2-(piperazin-1-yl)ethanamine with Benzaldehyde
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-(piperazin-1-yl)ethanamine (1.0 equivalent) and benzaldehyde (1.05 equivalents) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30°C.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent product tailing).
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing reaction yield.
Technical Support Center: Purification of 2-(4-Benzylpiperazin-1-yl)ethanamine
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-(4-benzylpiperazin-1-yl)ethanamine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, showing significant tailing or streaking on a silica gel TLC plate?
A1: Tailing is a common issue when working with basic compounds like this compound on standard silica gel. This phenomenon is caused by strong acid-base interactions between the basic amine functional groups in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This can lead to poor separation, broad peaks, and potential loss of the compound on the column.
Q2: How can I prevent peak tailing during column chromatography?
A2: To minimize tailing, you should neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.[2] Common choices include 0.5-2% triethylamine (TEA) or using a solvent system containing ammonia, such as 1-10% ammonia in methanol, which is then used as the polar component of the mobile phase.
Q3: What is a suitable stationary phase for the purification of this compound?
A3: Silica gel is the most common stationary phase and is generally effective when used with a basified mobile phase. For particularly problematic separations, alternative stationary phases like neutral or basic alumina can be considered, as they have fewer acidic sites.
Q4: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?
A4: If your compound remains on the column, it is likely due to very strong binding to the silica. First, ensure your mobile phase is appropriately basified with triethylamine or ammonia. If the compound still does not elute, you can try a more polar "flush" solvent system, such as 10-20% methanol in dichloromethane (DCM) with 1-2% triethylamine.[1]
Q5: How can I effectively remove the triethylamine (TEA) from my purified fractions?
A5: Triethylamine has a relatively high boiling point (89.5 °C), which can make its removal under reduced pressure challenging. To remove residual TEA, you can perform co-evaporation by adding a solvent like toluene or dichloromethane to the flask and evaporating it under reduced pressure. Repeating this process several times is usually effective. For final traces, placing the sample under a high vacuum for an extended period is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate Mobile Phase: The polarity difference between your compound and impurities is not being exploited by the current solvent system.- Column Overload: Too much crude material was loaded onto the column. | - Optimize TLC: Systematically test different solvent systems (e.g., DCM/MeOH, Ethyl Acetate/Hexanes) with 1% TEA to find a system that gives your product an Rf of 0.2-0.4 and good separation from impurities.- Use a Larger Column: Ensure the column diameter and amount of silica are appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica to crude material by weight). |
| Low Recovery | - Irreversible Adsorption: The compound is strongly and irreversibly binding to the acidic sites on the silica gel.- Compound Degradation: The compound may be unstable on silica. | - Increase Basicity: Ensure your mobile phase and equilibration solvents contain 1-2% TEA.[2]- Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel before loading it onto the column. This can sometimes improve recovery.- Work Quickly: Do not let the compound sit on the column for an extended period. |
| Product Elutes with Impurities | - Insufficient Resolution: The chosen solvent system is not resolving the compounds.- Improper Column Packing: Channeling in the column bed is causing poor separation. | - Use Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound.- Repack the Column: Ensure the silica gel bed is packed uniformly without any cracks or air bubbles. |
| Tailing in Fractions | - Insufficient Basic Modifier: The amount of TEA in the eluent is not enough to fully suppress interactions with the silica. | - Increase TEA Concentration: Try increasing the triethylamine concentration to 2% in your mobile phase.- Equilibrate Thoroughly: Pass at least 3-5 column volumes of the initial mobile phase (containing TEA) through the column before loading your sample. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for the purification of this compound on silica gel.
1. Thin-Layer Chromatography (TLC) Analysis
-
Objective: To determine the optimal mobile phase for separation.
-
Procedure:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a test solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Crucially, add 1% triethylamine (TEA) to the solvent mixture.
-
Adjust the DCM/MeOH ratio until the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4. This provides a good starting point for the column elution.
-
2. Column Preparation
-
Objective: To pack a uniform column for optimal separation.
-
Procedure:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase system (e.g., DCM with 1% TEA).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed firmly. Ensure the bed is uniform and free of cracks.
-
Add a protective layer of sand on top of the silica bed.[3]
-
Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through it. Never let the column run dry.
-
3. Sample Loading
-
Objective: To apply the sample to the column in a concentrated band.
-
Procedure (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[3]
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection
-
Objective: To separate and collect the pure compound.
-
Procedure:
-
Carefully add your mobile phase to the column.
-
Begin elution, starting with the solvent system determined by your TLC analysis.
-
If separation from impurities is difficult, a gradient elution is recommended. Start with a lower polarity (e.g., 100% DCM + 1% TEA) and gradually increase the percentage of the more polar solvent (e.g., MeOH).
-
Collect fractions in an organized manner (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
5. Isolation
-
Objective: To obtain the final, pure product.
-
Procedure:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove residual triethylamine, perform co-evaporation with toluene or place the sample under a high vacuum.
-
Data Presentation: Typical Chromatography Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) |
| Physicochemical Data | Molar Mass: 219.33 g/mol , pKa: ~10.11 (Predicted)[4] |
| Mobile Phase System | Dichloromethane / Methanol or Ethyl Acetate / Hexanes |
| Mobile Phase Modifier | 1-2% Triethylamine (TEA) |
| Elution Method | Isocratic or Gradient (recommended) |
| Target TLC Rf | 0.2 - 0.4 |
Visualization: Experimental Workflow
References
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of piperazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of piperazine derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in N-Alkylation of Piperazine
Question: My N-alkylation reaction of piperazine is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in N-alkylation of piperazine can arise from several factors, including poor reactivity of starting materials, suboptimal reaction conditions, or side reactions. Here are some common causes and troubleshooting steps:
-
Inactive Alkylating Agent: Ensure the alkylating agent (e.g., alkyl halide) is fresh and has not decomposed.
-
Poor Solubility of Reagents: If reagents are not fully dissolved, the reaction rate will be significantly reduced. Consider switching to a more polar aprotic solvent like DMF.[1]
-
Inappropriate Base: The base is crucial for neutralizing the acid byproduct. If the reaction is slow, a stronger base might be needed. However, if side reactions are an issue, a milder base like K₂CO₃ may be preferable.
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Consider increasing the temperature and monitoring the reaction progress by TLC or LC-MS.
-
Reversible Reaction: Ensure that the acid byproduct is effectively neutralized by using a sufficient amount of base to drive the reaction to completion.[1]
Issue 2: Poor Selectivity in Mono-alkylation vs. Di-alkylation
Question: I am trying to synthesize a mono-alkylated piperazine, but I am getting a significant amount of the di-alkylated byproduct. How can I improve the selectivity?
Answer: Controlling selectivity between mono- and di-alkylation is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] Here are key strategies to favor mono-alkylation:
-
Use of a Protecting Group: This is the most reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, one nitrogen is blocked, directing alkylation to the other.[1] The protecting group can be removed in a subsequent step.
-
Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1][2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it, thereby reducing the chance of the mono-alkylated product reacting again.[1]
-
Use of a Monoprotonated Piperazine Salt: Reacting a monopiperazinium salt can provide excellent yields of the N-monoalkylated product, as it is protected against N,N'-disubstitution.
Issue 3: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: My Buchwald-Hartwig amination for synthesizing N-aryl piperazines is consistently giving low yields. What factors should I investigate?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be due to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2][3]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are often required.[3][4] It is advisable to screen a variety of ligands and palladium sources.[2][3]
-
Base Selection: The choice of base is crucial. If a strong base like NaOtBu is causing decomposition of your starting material, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[2][3][4]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2][3]
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2][3]
Issue 4: Formation of N,N'-bis-arylated Piperazine Byproduct
Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct in my N-arylation reaction?
Answer: The formation of the bis-arylated product is a common selectivity issue. Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.[4]
-
Piperazine Stoichiometry: Use an excess of piperazine relative to the aryl halide.[4]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. Monitor the reaction progress and stop it once the formation of the monosubstituted product is maximized.[2]
Issue 5: Difficulty in Product Purification
Question: I am struggling to purify my substituted piperazine product. What are some common purification challenges and their solutions?
Answer: Purification of piperazine derivatives can be challenging due to their basic nature and potential water solubility.
-
High Water Solubility of the Product: This is a frequent issue, often because the product is in its protonated salt form. To facilitate extraction into an organic layer, the aqueous layer must be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This converts the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]
-
Removal of Excess Piperazine: When using a large excess of piperazine for mono-substitution, its removal can be difficult. Acid-base extraction is a common method. The organic layer containing the product and excess piperazine can be washed with a dilute acid solution to extract the basic compounds into the aqueous layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent, leaving the more water-soluble piperazine behind.
-
Chromatography Issues: Piperazine derivatives can streak on silica gel columns. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common piperazine derivative syntheses.
Table 1: N-Alkylation of Piperazine
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Direct Alkylation (Excess Piperazine) | Alkyl halide (1 eq) | K₂CO₃ (2 eq) | Acetonitrile | Room Temp | 12-24 | Moderate to Good | Favors mono-alkylation[2] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | Room Temp | 1-4 | Good to Excellent | Prevents quaternary salt formation[1] |
| Using N-Acetylpiperazine | 1-Bromobutane (1.25 eq) | K₂CO₃ (1.25 eq) | Dry THF | Reflux | Overnight | Good | Ensures mono-alkylation[1] |
Table 2: N-Arylation of Piperazine (Buchwald-Hartwig Amination)
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent |
| Aryl Chloride | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 | Moderate to Good |
| Electron-rich Aryl Halide | Pd₂(dba)₃ | Sterically hindered phosphine | Cs₂CO₃ | t-Butanol | 90-110 | Good |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [2]
-
Materials: Piperazine (10 mmol, 10 eq.), Alkyl halide (1 mmol, 1 eq.), Potassium carbonate (2 mmol, 2 eq.), Acetonitrile (20 mL).
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Protocol 2: Reductive Amination for N-Alkylation [1]
-
Materials: Piperazine, Aldehyde or Ketone (1.0-1.2 eq), Sodium triacetoxyborohydride (STAB) (1.5 eq), Dichloromethane (DCM) or Dichloroethane (DCE).
-
Procedure:
-
Dissolve piperazine and the aldehyde or ketone in DCM.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add STAB portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Synthesis of N-Boc-piperazine (Mono-protection) [2]
-
Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Slowly add a solution of Boc₂O in DCM to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.
-
Visualized Workflows and Logical Relationships
Caption: Troubleshooting workflow for low yield in N-alkylation of piperazine.
Caption: Decision tree for controlling mono-alkylation selectivity.
Caption: Optimization workflow for Buchwald-Hartwig N-arylation.
References
Technical Support Center: N-Alkylation of Piperazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the N-alkylation of piperazine.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of N-alkylated piperazine derivatives.
Issue 1: Significant formation of N,N'-dialkylated side product, leading to low yield of the desired mono-alkylated product.
-
Question: My reaction is producing a substantial amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-alkylation?
-
Answer: The formation of the di-alkylated byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[1] To favor mono-alkylation, several strategies can be employed:
-
Control Stoichiometry: Use a large excess of piperazine relative to the alkylating agent.[1][2] This increases the statistical probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the mono-substituted product.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, which reduces the likelihood of a second alkylation event occurring on the already mono-alkylated piperazine.[2][3]
-
Use of a Mono-protected Piperazine: This is the most reliable method for ensuring mono-alkylation.[1][2] Protecting one of the nitrogen atoms with a group like tert-Butoxycarbonyl (Boc) directs the alkylation to the unprotected nitrogen.[1][3] The protecting group can be subsequently removed.[1][2]
-
Employ Piperazine Salts: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[1][2]
-
Issue 2: The N-alkylated piperazine product is highly water-soluble and difficult to extract from the aqueous phase during work-up.
-
Question: After quenching the reaction, my product remains in the aqueous layer during extraction. How can I effectively isolate my water-soluble N-alkylated piperazine product?
-
Answer: The high water solubility of N-alkylated piperazines is often due to the formation of their protonated (salt) form, especially if the reaction is performed under acidic conditions or if acidic byproducts are generated.[2] To facilitate extraction into an organic solvent, you must convert the product to its free base form by basifying the aqueous layer.
-
pH Adjustment: After quenching the reaction, adjust the pH of the aqueous layer to a range of 9.5-12 using a base such as sodium carbonate or sodium hydroxide.[2][3] This deprotonates the piperazine nitrogens, making the product less polar and more soluble in organic solvents like dichloromethane or chloroform.[2]
-
Issue 3: The N-alkylation reaction is not proceeding to completion, resulting in low conversion of the starting material.
-
Question: My reaction has stalled, and I observe a significant amount of unreacted starting material. What are the potential causes and how can I drive the reaction to completion?
-
Answer: An incomplete reaction can be attributed to several factors, including poor solubility of reagents, reversible reaction equilibrium, or catalyst deactivation (if applicable).[2]
-
Improve Solubility: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent, such as DMF.[2]
-
Neutralize Acid Byproducts: The reaction of piperazine with an alkyl halide generates an acid byproduct which can protonate the piperazine starting material, reducing its nucleophilicity. Ensure a sufficient amount of base is present to neutralize this acid and maintain the piperazine in its reactive free base form.[2]
-
Reaction Temperature and Time: Suboptimal reaction temperatures can lead to slow reaction rates. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-alkylation of piperazine?
A1: The most common side product is the N,N'-dialkylated piperazine , which arises from the reaction of the alkylating agent with both nitrogen atoms of the piperazine ring.[1][4] In some cases, particularly with reactive alkylating agents, the formation of quaternary ammonium salts can occur, although this is less common than di-alkylation.[3]
Q2: What are the primary laboratory methods for the N-alkylation of piperazine?
A2: The two most prevalent and effective methods are:
-
Direct Alkylation: This involves the reaction of piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.[2]
-
Reductive Amination: This is a one-pot, two-step process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[2][3]
Q3: Which bases and solvents are recommended for direct N-alkylation of piperazine?
A3: The selection of an appropriate base and solvent is crucial for a successful reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[2] It is advisable to use at least 1.5-2.0 equivalents of the base.[2]
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reactants. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is important to use anhydrous solvents to prevent unwanted side reactions.[2]
Q4: How can I effectively purify my mono-N-alkylated piperazine product from the excess piperazine starting material and the di-alkylated side product?
A4: Purification can often be achieved through a combination of techniques:
-
Acid-Base Extraction: This can be used to separate the mono- and di-alkylated products from unreacted piperazine. The basicity of these compounds differs, which can sometimes be exploited by careful pH control during extraction.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the desired mono-alkylated product. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol) is often effective.[3]
-
Distillation: For products that are liquids and thermally stable, fractional distillation under reduced pressure can be an effective purification method, especially for separating mono- from di-alkylated derivatives, as the latter typically have a much higher boiling point.[3]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Data Presentation
Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
| Strategy | Advantages | Disadvantages | Typical Conditions |
| Excess Piperazine | Simple, one-step procedure.[1] | Requires removal of a large excess of piperazine; moderate selectivity. | 5-10 equivalents of piperazine, alkyl halide (1 eq.), base (e.g., K₂CO₃), solvent (e.g., MeCN).[4] |
| Mono-protected Piperazine | High selectivity for mono-alkylation; clean reaction.[1][2] | Requires additional protection and deprotection steps.[1] | N-Boc-piperazine (1 eq.), alkyl halide (1.1 eq.), base (e.g., K₂CO₃), solvent (e.g., DMF), followed by deprotection (e.g., TFA or HCl).[2] |
| Reductive Amination | Prevents quaternary salt formation; good for a wide range of substrates.[2][3] | Two-step, one-pot procedure; requires a reducing agent. | Piperazine (1 eq.), aldehyde/ketone (1 eq.), reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., DCE).[5] |
| Piperazine Mono-salt | Improved selectivity over using free base piperazine.[2] | May require careful control of stoichiometry and pH. | Piperazine monohydrochloride, alkylating agent, base.[6] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using a Protecting Group (N-Boc-piperazine)
This method is highly effective for achieving selective mono-alkylation.
-
Materials:
-
N-Boc-piperazine
-
Alkyl halide (e.g., 1-bromobutane, 1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of N-Boc-piperazine in anhydrous DMF, add anhydrous potassium carbonate.
-
Slowly add the alkyl halide to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting N-Boc-N'-alkylpiperazine can be purified by column chromatography if necessary.
-
For deprotection, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure. The product is often obtained as a salt, which can be converted to the free base by treatment with a base.
-
Protocol 2: Mono-N-alkylation of Piperazine using Excess Piperazine
This is a more direct method that relies on stoichiometry to favor mono-alkylation.
-
Materials:
-
Piperazine (5-10 eq.)
-
Alkyl halide (e.g., 1-bromobutane, 1 eq.)
-
Potassium Carbonate (K₂CO₃, 2 eq.)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve piperazine in acetonitrile and add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature with vigorous stirring.[4]
-
Stir the reaction mixture at room temperature or gentle reflux until the starting alkyl halide is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product will contain the desired mono-alkylated piperazine, unreacted piperazine, and some di-alkylated product. This mixture can be purified by column chromatography or distillation.[3]
-
Visualizations
Caption: Reaction pathway for the N-alkylation of piperazine.
Caption: Troubleshooting workflow for N-alkylation of piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Stability issues of 2-(4-Benzylpiperazin-1-yl)ethanamine in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 2-(4-Benzylpiperazin-1-yl)ethanamine during storage.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: I am observing variable results in my experiments using this compound from a previously opened bottle. Could this be a stability issue?
A1: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. This compound, like many amine-containing compounds, can be susceptible to degradation over time, especially if not stored under optimal conditions. Factors such as exposure to air (oxidation), moisture (hydrolysis), light, and elevated temperatures can lead to the formation of impurities and a decrease in the concentration of the active compound. We recommend using a freshly opened vial or a sample from a properly stored stock solution to confirm if stability is the root cause of the variability.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To maintain the integrity of this compound, it is crucial to adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place.[1][2][3][4] Refrigeration at 2-8°C is recommended for long-term storage.
-
Atmosphere: The compound is sensitive to carbon dioxide and can undergo oxidation.[5] It is best stored under an inert atmosphere, such as argon or nitrogen.[2]
-
Container: Keep the compound in a tightly sealed container to prevent exposure to moisture and air.[1][2][3][4]
-
Light: Protect from light to prevent photodegradation. Use an amber vial or store the container in a dark place.
Q3: I have prepared a stock solution of this compound in an aqueous buffer. How long can I store it and at what temperature?
A3: The stability of this compound in solution is highly dependent on the pH of the buffer and the storage temperature. As a general guideline, aqueous solutions are less stable than the solid compound. For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For longer-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The pH of the solution can significantly influence hydrolytic degradation.[6] It is recommended to perform a preliminary stability study in your specific buffer system.
Q4: My chromatogram (HPLC) of an aged sample of this compound shows several new peaks. What could these be?
A4: The appearance of new peaks in the chromatogram of an aged sample is a strong indication of degradation. For benzylpiperazine derivatives, common degradation pathways include:
-
Oxidation: The piperazine ring can be susceptible to oxidation, leading to the formation of N-oxides or other related impurities.[7]
-
Hydrolysis: While the primary amine is generally stable, other functional groups that might be present in a formulated product could be susceptible to hydrolysis.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to a variety of byproducts.
-
Synthesis-related impurities: An impurity that may be present from the synthesis is 1,4-dibenzylpiperazine (DBZP).[5] Depending on storage conditions, the relative amount of this impurity could appear to change.
To identify these unknown degradants, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are highly recommended.
Data on Stability
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is intended to be representative and may not reflect the exact degradation profile of your specific sample.
Table 1: Stability of Solid this compound Under Different Temperature Conditions
| Storage Temperature | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| 25°C (Room Temperature) | 98.5 | 97.1 | 95.3 |
| 4°C (Refrigerated) | 99.8 | 99.6 | 99.2 |
| -20°C (Frozen) | >99.9 | >99.9 | 99.8 |
Table 2: Influence of pH on the Stability of a 1 mg/mL Aqueous Solution of this compound at 25°C
| pH | Purity after 24 hours (%) | Purity after 7 days (%) |
| 3.0 (Acidic) | 99.5 | 98.2 |
| 7.0 (Neutral) | 99.1 | 97.5 |
| 9.0 (Basic) | 98.2 | 95.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (stored at 4°C in the dark), using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the mobile phase composition, gradient, pH, and column type to achieve adequate resolution between the parent compound and all degradation peaks.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Benzylpiperazine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1-benzylpiperazine (BZP) from their product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing 1-benzylpiperazine?
A1: Besides the desired product, common impurities can include unreacted starting materials such as piperazine and benzyl chloride, as well as byproducts like 1,4-dibenzylpiperazine. The presence and ratio of these impurities will depend on the specific reaction conditions.
Q2: How can I remove unreacted 1-benzylpiperazine from my final product?
A2: Several methods can be employed to remove unreacted 1-benzylpiperazine, primarily leveraging its basic nature and physical properties. The most common techniques include:
-
Acid-Base Extraction: This is a highly effective method for separating basic compounds like BZP from neutral or acidic components.
-
Vacuum Distillation: BZP is a high-boiling point oil, and vacuum distillation can effectively separate it from less volatile impurities.
-
Crystallization/Salt Formation: BZP can be converted to a salt (e.g., dihydrochloride), which can then be selectively precipitated and recrystallized for purification.
-
Chromatography: Techniques like column chromatography can be used for high-purity separations, although they may be less practical for very large scales.
Q3: My product is also a basic compound. How can I selectively remove 1-benzylpiperazine?
A3: If your product has a similar basicity to BZP, separation by simple acid-base extraction can be challenging. In such cases, other techniques that exploit different physical properties should be considered:
-
Fractional Distillation: If there is a sufficient difference in boiling points between your product and BZP, fractional vacuum distillation can be effective.
-
Chromatography: Column chromatography, including flash chromatography or preparative HPLC, offers high resolution for separating compounds with similar functionalities.
-
Selective Crystallization: It might be possible to find a solvent system from which your product crystallizes while BZP remains in solution, or vice-versa. This may require screening various solvents and conditions.
Troubleshooting Guides
Issue 1: Poor Separation During Acid-Base Extraction
Problem: After performing an acid-base extraction, I still see a significant amount of 1-benzylpiperazine in my product layer according to TLC/GC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Protonation/Deprotonation | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction to fully protonate the BZP. Conversely, ensure the pH is strongly basic (pH > 12) when converting the BZP salt back to the free base before re-extraction into an organic solvent.[1][2] |
| Insufficient Mixing | Ensure vigorous mixing of the organic and aqueous layers during extraction to maximize the surface area for mass transfer. Using a separatory funnel with proper shaking technique is crucial. |
| Emulsion Formation | Emulsions can trap material and prevent clean separation. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent. |
| Insufficient Number of Extractions | A single extraction may not be sufficient. Perform multiple extractions with smaller volumes of the extracting solvent for better efficiency. For instance, the synthesis of pure BZP often involves multiple extractions with chloroform.[1][2] |
Issue 2: Product Decomposition During Distillation
Problem: I am trying to remove BZP by vacuum distillation, but I am observing charring or decomposition of my product.
Possible Causes & Solutions:
| Cause | Solution |
| Temperature Too High | High temperatures can cause decomposition. Ensure you are using a sufficiently high vacuum to lower the boiling point of BZP (b.p. 122-124°C at 2.5 mmHg).[1][2] A good vacuum pump and a well-sealed system are essential. |
| Prolonged Heating | Minimize the time the reaction mixture is exposed to high temperatures. Use an appropriate heating mantle and stir bar for even heating and efficient distillation. |
| Presence of Impurities | Acidic or basic impurities can catalyze decomposition at high temperatures. Consider a preliminary purification step, such as a quick filtration or a simple extraction, before distillation. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for 1-benzylpiperazine purification methods based on literature data.
| Purification Method | Purity Achieved | Typical Yield | Reference |
| Vacuum Distillation | > 99% | 65-75% | [1][2] |
| Extraction & Distillation | > 99% | > 95% | [3] |
| Crystallization (as dihydrochloride salt) | High | 93-95% (for the salt) | [1][2] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is suitable for separating 1-benzylpiperazine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. The BZP will move into the aqueous layer as its hydrochloride salt.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Basification: Cool the combined aqueous layer in an ice bath and make it strongly alkaline (pH > 12) by the slow addition of a concentrated base solution (e.g., 5N NaOH).[1][2]
-
Back Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., chloroform, dichloromethane) multiple times. The pure BZP free base will now be in the organic layer.[1][2]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 1-benzylpiperazine.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for separating 1-benzylpiperazine from non-volatile impurities.
-
Setup: Assemble a distillation apparatus for vacuum distillation (e.g., a Claisen flask setup) with a vacuum pump and a pressure gauge.
-
Charging the Flask: Place the crude 1-benzylpiperazine oil into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collecting the Fraction: Collect the fraction that distills at the expected boiling point and pressure (e.g., 122-124°C at 2.5 mmHg).[1][2]
-
Completion: Stop the distillation once the desired fraction has been collected or if the temperature starts to rise significantly, indicating the distillation of higher-boiling impurities.
Visualizations
Caption: Workflow for the purification of 1-benzylpiperazine using acid-base extraction.
References
Technical Support Center: Gas Chromatography-Mass Spectrometry (GC-MS) for Piperazine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of piperazine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of piperazine.
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injection port or column: Piperazines contain secondary amines that can interact with active sites.[1] - Column overload: Injecting too much sample can saturate the column.[1][2] - Improper derivatization: Incomplete derivatization leaves polar amine groups exposed.[3] - Incorrect injection technique: Slow injection can cause band broadening.[1] | - Use a deactivated inlet liner and a column designed for amine analysis. - Dilute the sample or reduce the injection volume. - Optimize the derivatization reaction (time, temperature, reagent concentration). Ensure the sample is dry before adding the derivatizing agent.[4][5] - Ensure a smooth and rapid injection. [6] |
| Low Sensitivity / No Peaks | - Sample degradation: Piperazines may degrade at high injector temperatures. - Improper derivatization: The derivative may not be volatile or stable. - Leaks in the system: A leak in the injector or column fittings can lead to sample loss.[1] - Detector issues: The detector may not be optimized or may be contaminated.[1] | - Optimize the injector temperature. - Select an appropriate derivatizing agent to increase volatility (e.g., TFAA, silylation reagents). [5][7][8] - Perform a leak check of the GC system. [9] - Clean and tune the mass spectrometer. |
| Baseline Noise or Drift | - Column bleed: Degradation of the stationary phase at high temperatures.[2][6] - Contaminated carrier gas: Impurities in the carrier gas can elevate the baseline.[6] - Injector or detector contamination: Residues from previous injections.[1][2] | - Condition the column properly. Do not exceed the column's maximum operating temperature.[9] - Use high-purity carrier gas and install purifiers. [6] - Clean the injector port and detector. Replace the liner and septum.[9] |
| Retention Time Shifts | - Inconsistent carrier gas flow rate: Fluctuations in gas pressure or flow control.[1] - Column degradation: Changes in the stationary phase over time. - Changes in oven temperature profile: Inconsistent oven temperature ramping. | - Check the gas supply and regulators. Ensure the electronic pressure control is functioning correctly. - Replace the column if it is old or has been subjected to harsh conditions. - Verify the oven temperature program. |
| Ghost Peaks | - Carryover from previous injections: Highly concentrated samples can leave residues in the injector or column.[2] - Septum bleed: Degradation of the injector septum. | - Run a solvent blank after high-concentration samples. Clean the injector port if necessary. - Use high-quality, low-bleed septa and replace them regularly. |
Frequently Asked Questions (FAQs)
???+ question "Why is derivatization often necessary for piperazine analysis by GC-MS?"
???+ question "What are common derivatizing agents for piperazines?"
???+ question "How do I choose the right GC column for piperazine analysis?"
???+ question "What are typical GC-MS parameters for the analysis of piperazine derivatives?"
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for the simultaneous analysis of 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various biological matrices using a validated GC-MS method.[4][5]
| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) |
| BZP | Plasma | 0.004 | 0.016 |
| TFMPP | Plasma | 0.004 | 0.016 |
| BZP | Urine | 0.002 | 0.008 |
| TFMPP | Urine | 0.002 | 0.008 |
| BZP | Cell Culture Medium | 0.156 | 0.312 |
| TFMPP | Cell Culture Medium | 0.312 | 0.625 |
Experimental Protocol: GC-MS Analysis of BZP and TFMPP
This section details a validated method for the simultaneous quantification of BZP and TFMPP in biological matrices.[4][5]
1. Sample Preparation
-
Plasma: Protein precipitation.
-
Urine: Enzymatic hydrolysis followed by solid-phase extraction.
-
Cell Culture Medium: Liquid-liquid extraction followed by solid-phase extraction.
2. Derivatization Procedure [4][5]
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature and dry it again under a nitrogen stream.
-
Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumentation and Conditions [4]
-
GC System: Agilent GC system or equivalent.
-
Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 10°C/min to 150°C, hold for 5 min.
-
Ramp 2: 7.5°C/min to 300°C, hold for 2 min.
-
-
MS System: Agilent Mass Selective Detector or equivalent.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Solvent Delay: 3 minutes.
Visualizations
Caption: A troubleshooting decision tree for common GC-MS issues.
Caption: The general workflow for piperazine analysis by GC-MS.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. scholars.direct [scholars.direct]
- 5. scholars.direct [scholars.direct]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Neurotoxicity Profile: 1-Benzylpiperazine vs. 2-(4-Benzylpiperazin-1-yl)ethanamine
A critical gap in neurotoxicology data currently prevents a direct experimental comparison between 1-benzylpiperazine (BZP) and 2-(4-benzylpiperazin-1-yl)ethanamine. While BZP, a recreational psychoactive substance, has been the subject of numerous neurotoxicity studies, there is a significant lack of available research on the potential neurotoxic effects of this compound. This guide, therefore, provides a comprehensive overview of the established neurotoxicity of 1-benzylpiperazine, alongside a structural analysis of this compound to highlight the urgent need for further investigation.
1-Benzylpiperazine (BZP): A Profile of Neurotoxic Effects
1-Benzylpiperazine is a synthetic substance with stimulant properties that has been associated with a range of adverse neurological effects.[1] In vitro and in vivo studies have elucidated several mechanisms through which BZP can induce neuronal damage.
In Vitro Neurotoxicity of 1-Benzylpiperazine
Laboratory studies using neuronal cell lines have demonstrated that BZP can trigger a cascade of events leading to cell death.[2][3] Key findings from these studies are summarized in the table below.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cytotoxicity | LN-18 | 1700 µM | 110.7% ± 9.0% increase in LDH release | [2] |
| LN-18 | 5700 µM | 154.2% ± 14.3% increase in LDH release | [2] | |
| Oxidative Stress | LN-18 | 570 µM | 118.3% ± 11.6% increase in ROS production | [2] |
| LN-18 | 1700 µM | 120.9% ± 12.3% increase in ROS production | [2] | |
| Mitochondrial Dysfunction | LN-18 | 1700 µM | 66.6% ± 12.4% decrease in ATP levels | [2] |
| Apoptosis | LN-18 | Lowest concentration tested | 258.8% ± 76.4% increase in Caspase-3 activity | [2] |
| LN-18 | 1700 µM | 130.2% ± 36.3% increase in Caspase-9 activation | [2] |
These findings indicate that BZP induces neurotoxicity through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), impairment of mitochondrial function, and the initiation of programmed cell death (apoptosis).[2][3]
In Vivo Neurotoxicity of 1-Benzylpiperazine
Human case reports and animal studies corroborate the in vitro findings. Clinical presentations of BZP toxicity often include seizures, agitation, and confusion.[4] Animal studies have shown that repeated exposure to BZP can lead to behavioral sensitization, a phenomenon also observed with other psychostimulants like methamphetamine.[5] Furthermore, a study using the nematode Caenorhabditis elegans demonstrated that BZP can cause developmental alterations and loss of dopaminergic transporters, with a reported LC50 of 52.21 mM.[6]
Signaling Pathways of 1-Benzylpiperazine Neurotoxicity
The neurotoxic effects of BZP are understood to be mediated through interconnected signaling pathways, primarily involving oxidative stress and the intrinsic apoptotic pathway.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Piperazine and Piperidine Derivatives in Drug Discovery
An Objective Look at Two of Medicinal Chemistry's Most Prevalent Scaffolds
Piperazine and piperidine rings are foundational heterocyclic structures in modern drug design, each bestowing unique physicochemical and pharmacological properties upon the molecules they inhabit. While structurally similar—both being six-membered nitrogen-containing rings—the presence of a second nitrogen atom in the piperazine ring introduces significant differences in basicity, polarity, and hydrogen bonding capacity, which in turn dictates their biological activity and pharmacokinetic profiles. This guide provides a comparative overview of the biological activities of derivatives of these two scaffolds, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties at a Glance
The choice between a piperazine and a piperidine scaffold is a critical decision in the drug design process, with significant implications for a compound's ultimate therapeutic potential.
| Property | Piperidine | Piperazine | Key Considerations in Drug Design |
| pKa | ~11.22 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1] | The higher basicity of piperidine can foster stronger ionic interactions but may also lead to increased clearance. Piperazine's dual pKa values allow for more nuanced control over basicity and solubility.[1] |
| Calculated logP (cLogP) | ~0.84 (unsubstituted) | ~-1.1 (unsubstituted) | The more lipophilic nature of the piperidine scaffold can improve membrane permeability but may also heighten metabolic susceptibility.[1] |
| Aqueous Solubility | Miscible | Freely Soluble | While both parent structures are highly water-soluble, the solubility of their derivatives is heavily influenced by the nature of their substituents.[1] |
Comparative Biological Activities
The distinct properties of piperazine and piperidine derivatives translate into differing activities across various therapeutic areas.
Both piperazine and piperidine derivatives are extensively utilized in the development of CNS-active agents, including antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[2][3]
-
Piperazine derivatives are integral to many antipsychotic and antidepressant medications, largely due to their ability to interact with various neurotransmitter receptors.[2][4] For instance, compounds like clozapine and vortioxetine, which feature a piperazine core, exhibit complex pharmacology, often targeting multiple monoamine pathways.[2]
-
Piperidine derivatives are also prevalent in CNS drug discovery. For example, methylphenidate, a well-known treatment for ADHD, is a piperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[5] Furthermore, a study on dual-acting histamine H3 and sigma-1 receptor antagonists found that replacing a piperazine ring with a piperidine significantly enhanced affinity for the sigma-1 receptor, demonstrating the profound impact of the scaffold choice on receptor selectivity.[1][6][7]
A comparative study on histamine H3 (hH3R) and sigma-1 (σ1R) receptor ligands highlighted the dramatic effect of the core scaffold. While swapping a piperazine for a piperidine did not significantly change the affinity for hH3R, it increased the affinity for σ1R by several orders of magnitude.[1][6]
Table 1: Comparative Receptor Affinity Data (Ki in nM)
| Compound | Core Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
| Data sourced from a study on dual histamine H3 and sigma-1 receptor antagonists.[6][7] |
Piperazine and piperidine scaffolds are also prominent in the design of novel anticancer agents, with their derivatives showing cytotoxicity against a wide array of cancer cell lines.[8][9][10]
-
Piperazine derivatives have been incorporated into numerous anticancer compounds, including some FDA-approved drugs.[10] For example, vindoline-piperazine conjugates have demonstrated potent cytotoxic activity against breast and non-small cell lung cancer cell lines.[11]
-
Piperidine derivatives have also shown significant promise as anticancer agents.[12][13] Studies have indicated that certain piperidine derivatives can induce apoptosis in prostate cancer cells and may act by intercalating with DNA.[9][13]
Table 2: Comparative Anticancer Activity (GI50/IC50 in µM)
| Derivative Class | Compound Example | Cancer Cell Line | Activity (GI50/IC50 in µM) |
| Piperazine | Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00[8][11] |
| Piperazine | Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35[8][11] |
| Piperidine | Compound 16 | 786-0 (Renal) | 0.4 (μg/mL)[12] |
| Piperidine | Compound 1 | PC-3 (Prostate) | 6.3 (μg/mL)[12] |
It is important to note that direct head-to-head comparisons of anticancer activity are often complicated by the diverse chemical space of the derivatives and the different cancer cell lines and assays used.
Signaling Pathways and Experimental Workflows
The biological effects of these derivatives are mediated through their interaction with various cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. mdpi.com [mdpi.com]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Efficacy of 2-(4-Benzylpiperazin-1-yl)ethanamine-Derived Acetylcholinesterase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various 2-(4-Benzylpiperazin-1-yl)ethanamine-derived inhibitors of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. This document summarizes quantitative experimental data, details the methodologies employed, and visualizes the underlying mechanism of action to support further research and development in this promising class of compounds.
Comparative Efficacy of AChE Inhibitors
The inhibitory potential of a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives against acetylcholinesterase has been evaluated, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for efficacy. The data reveals significant structure-activity relationships, where substitutions on the benzyl ring markedly influence the inhibitory potency.
A notable finding is that compounds featuring an ortho-chloro substituent on the benzyl ring exhibit the highest potency.[1][2] In one study, the compound with an ortho-chlorine moiety (Compound 4a) demonstrated an IC50 value of 0.91 ± 0.045 μM.[1][2] Generally, the presence of electron-withdrawing groups such as chlorine, fluorine, and nitro groups at the ortho and para positions of the phenyl ring was found to enhance the inhibitory effect.[1][2] Conversely, a meta-substituted chlorine resulted in the lowest inhibitory activity.[2] Interestingly, a methoxy group, which is an electron-donating group, at the meta position also conferred favorable potency.[1]
The following table summarizes the IC50 values for a selection of these derivatives, providing a clear comparison of their relative efficacies.
| Compound ID | Benzyl Ring Substitution | AChE IC50 (µM) | Reference |
| 4a | 2-Cl | 0.91 ± 0.045 | [1][2] |
| 4b | 3-Cl | 85 ± 12 | [2] |
| 4c | 4-Cl | 26 ± 5 | [2] |
| 4g | 3-OCH3 | 5.5 ± 0.7 | [1] |
| Donepezil | (Reference Drug) | 0.14 ± 0.03 | [1][2] |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity for the compared compounds was primarily conducted using the Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring AChE activity.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Reagents and Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve the target pH.
-
DTNB Solution (10 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in the phosphate buffer.
-
Acetylthiocholine Iodide (ATCI) Solution (75 mM): Prepare fresh by dissolving acetylthiocholine iodide in deionized water.
-
AChE Solution: A solution of acetylcholinesterase from electric eel (Type V-S, 1000 units/mg) is prepared in phosphate buffer to the desired concentration.
-
Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., a mixture of distilled water and methanol) and then dilute with the phosphate buffer to achieve a range of final concentrations.
2. Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add the following in order:
-
Phosphate buffer
-
AChE enzyme solution
-
DTNB solution
-
Test compound solution at various concentrations.
-
-
The mixture is pre-incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[3]
-
The enzymatic reaction is initiated by adding the ATCI substrate solution to each well.
-
The absorbance is measured immediately and continuously at 412 nm using a microplate reader. The rate of the reaction is determined by monitoring the change in absorbance over time.
3. Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action
The primary mechanism by which these compounds inhibit acetylcholinesterase is through competitive inhibition. The inhibitor molecule binds to the active site of the AChE enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease.
The following diagram illustrates the general workflow for the synthesis and evaluation of these AChE inhibitors.
Caption: Workflow for the synthesis and evaluation of AChE inhibitors.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Benzylpiperazine: A Comparative Guide to Alternative Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the 2-(4-benzylpiperazin-1-yl)ethanamine scaffold has long been a foundational element in the design of a diverse range of biologically active molecules. However, the quest for improved potency, selectivity, and pharmacokinetic profiles has driven the exploration of alternative chemical architectures. This guide provides an objective comparison of viable alternatives to this classic scaffold, supported by experimental data and detailed methodologies to inform the design of next-generation therapeutics.
The benzylpiperazine moiety is a well-established pharmacophore, particularly for central nervous system (CNS) targets such as dopamine and serotonin receptors. Its inherent properties, however, can present challenges in drug development, including potential off-target effects and metabolic liabilities. To address these limitations, medicinal chemists have increasingly turned to strategies like bioisosteric replacement and scaffold hopping to identify novel core structures with superior drug-like properties.
This guide will delve into promising alternatives, presenting a head-to-head comparison of their performance in key assays.
Bioisosteric Replacement: Fine-Tuning the Core
Bioisosterism, the substitution of a chemical group with another that possesses similar physical or chemical properties, is a powerful strategy to modulate a compound's biological activity and pharmacokinetic profile. In the context of the benzylpiperazine scaffold, replacing the piperazine ring with other cyclic diamines or related structures can lead to significant improvements.
One notable example is the exploration of diazaspiroalkanes as piperazine bioisosteres. A study focused on the development of σ2 receptor ligands provides a compelling case for this approach. The researchers replaced the piperazine moiety in a lead compound with various diazaspirocyclic and bridged diamine ring systems.
Comparative Analysis of Piperazine Bioisosteres for σ Receptor Affinity
The following table summarizes the binding affinities (Ki) of a parent piperazine compound and its bioisosteric analogues for the σ1 and σ2 receptors.
| Compound ID | Scaffold | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| Parent | Piperazine | 251 ± 48.1 | 0.9 ± 0.1 | 279 |
| 2r | 2,5-Diazabicyclo[2.2.1]heptane | 712 ± 135 | 10.7 ± 1.8 | 66 |
| 2t | Homopiperazine (1,4-Diazepane) | 255 ± 29.9 | 3.8 ± 0.9 | 67 |
| 2u | 3-(Ethylamino)azetidine | 279 ± 30.7 | 18.8 ± 1.6 | 15 |
Data presented as mean ± SEM from at least three independent experiments.
The data reveals that while the parent piperazine compound exhibits high affinity for the σ2 receptor, the bioisosteric replacements modulate this activity. The homopiperazine analog (2t ) retains nanomolar affinity for the σ2 receptor, while the bridged 2,5-diazabicyclo[2.2.1]heptane (2r ) and the 3-(ethylamino)azetidine (2u ) also demonstrate significant binding. Notably, these modifications also impact selectivity over the σ1 receptor.
Scaffold Hopping: A Leap to Novel Architectures
Scaffold hopping represents a more radical departure from the original chemical structure, aiming to identify entirely new core motifs that retain the desired biological activity. This strategy can lead to compounds with significantly different physicochemical properties, potentially overcoming issues related to intellectual property, metabolic stability, or off-target effects.
For dopamine receptor antagonists, a key therapeutic area for benzylpiperazine derivatives, scaffold hopping has led to the discovery of novel classes of compounds. One approach has been to replace the flexible benzylpiperazine core with more rigid structures to enhance selectivity and potency.
An example of this is the development of 3- or 4-benzyloxypiperidine scaffolds as D4 receptor antagonists. While not a direct replacement of the entire this compound structure, this strategy involves replacing the core piperazine with a piperidine and altering the linker, representing a significant scaffold modification.
Illustrative Workflow for Scaffold Hopping
Caption: A conceptual workflow for scaffold hopping from a benzylpiperazine to a benzyloxypiperidine scaffold.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Radioligand Binding Assay for Dopamine Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
1. Membrane Preparation:
-
Tissues or cells expressing the target dopamine receptor (e.g., D2, D3, or D4) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
1. Incubation:
-
The test compound is incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, which is required for the activity of cytochrome P450 enzymes.
-
The incubation is carried out at 37°C for a specific period.
-
Aliquots are taken at various time points and the reaction is quenched by adding a solvent like acetonitrile.
2. Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across biological membranes, such as the intestinal wall or the blood-brain barrier.
1. Plate Preparation:
-
A filter plate with a porous membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with a buffer solution.
2. Assay Procedure:
-
The test compound is dissolved in a donor buffer and added to the wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated for a set period, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
3. Analysis:
-
The concentrations of the compound in the donor and acceptor wells are measured using a suitable analytical method, such as UV spectroscopy or LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane.
Signaling Pathway Visualization
The this compound scaffold and its alternatives often target G-protein coupled receptors (GPCRs), such as dopamine receptors, which modulate intracellular signaling cascades. The following diagram illustrates a simplified, canonical signaling pathway for a D2-like dopamine receptor, a common target for these compounds.
Caption: Simplified D2 receptor signaling pathway, a target for many benzylpiperazine derivatives.
Conclusion
The exploration of alternatives to the this compound scaffold is a vibrant area of medicinal chemistry. Through strategies like bioisosteric replacement and scaffold hopping, researchers are successfully identifying novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for the rational design and development of the next generation of therapeutics targeting a wide array of biological systems. As the field continues to evolve, a data-driven approach to scaffold selection will be paramount in the successful translation of promising molecules from the laboratory to the clinic.
A Researcher's Guide to In-Vitro Validation of Novel Anticancer Compounds
The preclinical in-vitro screening of newly synthesized compounds is a critical first step in the drug discovery pipeline, offering initial insights into a compound's potential efficacy and mechanism of action.[1] This guide provides a comparative framework for evaluating the anticancer activity of novel synthesized compounds, complete with standardized experimental protocols and data visualization tools to ensure clarity and reproducibility.
Comparative Anticancer Activity of Synthesized Compounds
The cytotoxic potential of novel compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing cytotoxic activity.[2]
Below is a comparative summary of the cytotoxic activity (IC50 in µM) of two novel synthesized compounds, Compound A and Compound B, against various cancer cell lines, with Etoposide, a known anticancer drug, as a positive control.
| Compound | A549 (Lung Cancer) | SW480 (Colorectal Cancer) | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) |
| Compound A | 2.5 µM | 1.8 µM | 3.2 µM | 1.5 µM |
| Compound B | 5.1 µM | 4.5 µM | 6.8 µM | 3.9 µM |
| Etoposide | 1.2 µM | 0.9 µM | 2.1 µM | 1.0 µM |
Data presented are hypothetical and for illustrative purposes, based on typical results from in-vitro anticancer drug screening studies.[3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for generating high-quality and comparable data.[1] The following sections provide methodologies for common in-vitro assays used in cancer drug discovery.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[2] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 24-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[2]
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, and is therefore used to identify necrotic cells.[9]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized compounds for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.[9]
-
Cell Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis: Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for 24-48 hours.[13]
-
Cell Harvesting: Collect the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[13]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a sample.[14] This is crucial for investigating the effect of a compound on signaling pathways involved in cancer cell proliferation and survival.[15]
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.[15]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In-Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the in-vitro screening of synthesized compounds for anticancer activity.
p53-Mediated Apoptosis Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis.[17] The p53 tumor suppressor protein plays a central role in this process by responding to cellular stress, such as DNA damage, and activating the intrinsic apoptotic pathway.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. benchchem.com [benchchem.com]
- 14. medium.com [medium.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Benzylpiperazine Analogs: A Structure-Activity Relationship Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Benzylpiperazine (BZP) and its analogs represent a complex class of psychoactive compounds with a rich history, from early investigations for antidepressant and anorectic applications to their widespread emergence as recreational drugs. The structure-activity relationship (SAR) of these compounds is a compelling area of study, revealing how subtle molecular modifications can dramatically alter their pharmacological profiles, shifting their primary targets from monoamine transporters to specific G-protein coupled receptors. This guide provides a comparative analysis of the SAR of key benzylpiperazine analogs, presenting quantitative data on their binding affinities and functional activities, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Comparative Pharmacological Data
The pharmacological effects of benzylpiperazine analogs are primarily dictated by substitutions on both the benzyl and piperazine rings. These modifications influence their affinity and activity at dopamine transporters (DAT), serotonin transporters (SERT), norepinephrine transporters (NET), and various serotonin (5-HT) and dopamine (D) receptor subtypes.
Monoamine Transporter Activity
Benzylpiperazine itself displays a preferential, albeit modest, activity at monoamine transporters, acting as a dopamine and norepinephrine releasing agent with weaker effects on serotonin release.[1] This profile is consistent with its known stimulant effects.[2] The table below summarizes the functional potency (EC50) of BZP at these transporters.
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| Benzylpiperazine (BZP) | 175 | 62 | 6050 | [1] |
Note: Lower EC50 values indicate higher potency.
Serotonin and Dopamine Receptor Binding
Substitution on the phenyl ring of the piperazine moiety or the benzyl ring dramatically shifts the pharmacological profile towards specific serotonin and dopamine receptors. For instance, compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) exhibit higher affinity for serotonin receptors, particularly the 5-HT1B, 5-HT2A, and 5-HT2C subtypes, and act as serotonin releasing agents.[3] In contrast, BZP's primary action is on monoamine transporters.[3]
More recent research has explored benzylpiperazine derivatives as ligands for other CNS targets, such as sigma (σ) receptors, which are implicated in a variety of neurological functions, including pain perception. The following table presents the binding affinities (Ki) of a series of novel benzylpiperazine analogs at σ1 and σ2 receptors.
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | σ2/σ1 Selectivity Ratio | Reference |
| 8 | 2.5 | 1080 | 432 | [4] |
| 13 | 10.5 | 3850 | 367 | [4] |
| 14 | 3.5 | 2540 | 726 | [4] |
| 15 | 1.6 | 1416 | 886 | [4] |
| 16 | 2.8 | 1580 | 564 | [4] |
| 20 | 3.2 | 2130 | 666 | [4] |
| 21 | 2.1 | 1150 | 548 | [4] |
| 22 | 2.9 | 1960 | 676 | [4] |
| 24 | 4.2 | 1780 | 423 | [4] |
| Haloperidol | 3.2 | 25.8 | 8.1 | [4] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for Sigma Receptors
This protocol describes a method for determining the binding affinity of test compounds for σ1 and σ2 receptors using radioligand binding assays.
Materials:
-
Radioligands: --INVALID-LINK---pentazocine (for σ1 receptors), [³H]-di-o-tolylguanidine ([³H]DTG) (for σ2 receptors)
-
Membrane Preparations: Guinea pig brain membranes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Test Compounds: Benzylpiperazine analogs at various concentrations
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Counter and Cocktail
Procedure:
-
Prepare guinea pig brain membrane homogenates in ice-cold 50 mM Tris-HCl buffer.
-
In a 96-well plate, combine the membrane preparation, the respective radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2), and either buffer (for total binding), haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plates at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Monoamine Transporter Release Assay
This protocol outlines a method to assess the ability of benzylpiperazine analogs to induce the release of dopamine, serotonin, and norepinephrine from rat brain synaptosomes.
Materials:
-
Radiolabeled Neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), [³H]norepinephrine
-
Synaptosome Preparations: Freshly prepared from rat brain tissue
-
Uptake Buffer: Krebs-phosphate buffer (pH 7.4)
-
Test Compounds: Benzylpiperazine analogs at various concentrations
-
Filtration Apparatus and Scintillation Counter
Procedure:
-
Prepare synaptosomes from the desired rat brain regions (e.g., striatum for DAT, hippocampus for SERT).
-
Pre-incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.
-
After the loading period, wash the synaptosomes to remove excess extracellular radiolabel.
-
Initiate the release experiment by adding the test compound at various concentrations to the synaptosome suspension.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the release by rapid filtration to separate the synaptosomes from the supernatant.
-
Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomes using a scintillation counter.
-
Calculate the percentage of neurotransmitter release for each concentration of the test compound and determine the EC50 value.
In Vivo Locomotor Activity Assay
This protocol describes a method to evaluate the stimulant or depressant effects of benzylpiperazine analogs on spontaneous locomotor activity in mice.
Materials:
-
Test Animals: Male mice (e.g., Swiss Webster)
-
Test Compounds: Benzylpiperazine analogs dissolved in a suitable vehicle (e.g., saline)
-
Locomotor Activity Chambers: Automated activity monitoring system with infrared beams
-
Vehicle Control: Saline or the vehicle used to dissolve the test compounds
Procedure:
-
Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Immediately place the mice back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Analyze the data by comparing the activity counts of the drug-treated groups to the vehicle-treated group. Dose-response curves can be generated to determine the effective dose for stimulating or depressing locomotor activity.
Visualizing Pathways and Workflows
General Mechanism of Action of Benzylpiperazines
The following diagram illustrates the primary molecular targets of benzylpiperazine and its phenyl-substituted analogs, highlighting their dual action on monoamine transporters and serotonin receptors.
Experimental Workflow for SAR Studies
The following diagram outlines a typical experimental workflow for conducting structure-activity relationship studies of novel benzylpiperazine analogs.
Conclusion
The structure-activity relationship of benzylpiperazine analogs is a multifaceted field with significant implications for both understanding the mechanisms of psychoactive drugs and for the development of novel therapeutics. While early research focused on their stimulant properties mediated by monoamine transporters, recent studies have unveiled the potential of this scaffold to selectively target other CNS receptors, such as sigma receptors. The data and protocols presented in this guide offer a framework for researchers to compare the pharmacological profiles of different analogs and to design future studies aimed at elucidating the complex interplay between chemical structure and biological activity. Further investigation into the SAR of this versatile chemical class holds promise for the discovery of new chemical entities with tailored pharmacological properties for a range of neurological and psychiatric disorders.
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Dopaminergic Effects of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in the development of neurologically active agents, with numerous derivatives exhibiting significant effects on the dopaminergic system. This guide provides a comparative overview of the dopaminergic properties of several key piperazine derivatives, supported by experimental data to aid in research and development. The information presented herein is a synthesis of findings from multiple preclinical studies.
Introduction to Piperazine Derivatives and Dopaminergic Activity
Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for a wide range of pharmacologically active molecules.[1] Derivatives of piperazine have been investigated for their interactions with various neurotransmitter systems, with a particular focus on their modulation of dopamine pathways.[1][2] Dysregulation of the dopamine system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders, making dopaminergic ligands valuable therapeutic targets.[3]
This guide will focus on the comparative effects of different piperazine derivatives on key components of the dopaminergic system, including the dopamine transporter (DAT) and dopamine receptors (D1-like and D2-like families).
Comparative Dopaminergic Activity
The dopaminergic effects of piperazine derivatives are highly dependent on the nature of the substituents at the N1 and N4 positions of the piperazine ring. These modifications significantly influence their affinity and selectivity for dopamine receptors and the dopamine transporter.
Dopamine Transporter (DAT) Affinity
Several piperazine derivatives have been identified as potent ligands for the dopamine transporter, a key protein responsible for the reuptake of dopamine from the synaptic cleft.
A series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines has been synthesized and evaluated for their DAT binding affinity.[4] Notably, compounds with the hydroxyl group in the (S) configuration demonstrated higher selectivity for DAT over the serotonin transporter (SERT).[4] One such compound, (+)-11, exhibited high affinity and selectivity for DAT, making it a potential candidate for therapeutic development.[4]
Another class of potent DAT ligands includes piperidine analogues of GBR 12909 (1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine).[5] For instance, 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine was found to have a subnanomolar affinity (Ki = 0.7 nM) for DAT with good selectivity over SERT.[5] Structure-activity relationship studies on GBR 12909 analogues have highlighted the importance of the ether oxygen in the diarylmethoxy moiety for transporter binding.[5]
| Compound Class/Derivative | Key Structural Feature | DAT Affinity (Ki) | Selectivity (SERT/DAT) | Reference |
| GBR 12909 Analogues | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 nM | 323 | [5] |
| 8-phenylpropyl analogues (8a and 8b) | 4.1 nM and 3.7 nM | >300 | [5] | |
| Chiral Hydroxypropylpiperazines | (+)-11 ((S)-configuration) | High affinity | Selective for DAT over SERT | [4] |
| GBR 12909 | 1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine | 34 ± 11 nM (KL) | - | [6] |
Dopamine Receptor Binding Affinity
Piperazine derivatives have also been extensively studied as ligands for dopamine D2-like (D2, D3, D4) and D1-like (D1, D5) receptors. The arylpiperazine moiety is a common pharmacophore in many D2/D3 receptor ligands.[3][7]
A series of 1,4-disubstituted piperazine-based compounds demonstrated significant affinity for D2 and D3 receptors, with some compounds showing Ki values as low as 53 nM for the D2 receptor.[3] Molecular docking studies suggest that the protonated piperazine nitrogen forms a crucial interaction with the key residue Asp110 in the D3 receptor.[3]
N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides have been a focus of structure-activity relationship studies for D3 receptor ligands.[8] The intrinsic activity of these compounds was found to be highly dependent on the nature of the arylcarboxamide moiety.[8]
| Compound/Series | Target Receptor(s) | Binding Affinity (Ki) | D2/D3 Selectivity | Reference |
| 1,4-Disubstituted Piperazines (Compound 24) | D4, D2S, D1, D5 | 0.72 nM, 51 nM, 250 nM, 1300 nM | D4 selective | [3] |
| 1,4-Disubstituted Piperazines (Compound 22) | D4, D2S, D1, D5 | 20 nM, 48 nM, 480 nM, 3600 nM | D4 selective | [3] |
| N-Phenylpiperazine Analogs (Compound 6a) | D3, D2 | 0.2 nM, >100 nM | ~500-fold D3 selective | [9][10] |
| Acylaminobutylpiperazines (Compound 25) | D3, D2 | 4.2 nM, 512 nM | 122-fold D3 selective | [11] |
| 1-(2,3-Dichlorophenyl)piperazine Derivatives | D3 | Varies | Varies | [8] |
In Vivo Effects on Dopamine Release
Microdialysis studies in animal models have provided valuable insights into the in vivo effects of piperazine derivatives on extracellular dopamine levels.
Benzylpiperazine (BZP) has been shown to increase extracellular dopamine levels.[12][13] When administered with 1-(m-trifluoromethylphenyl)piperazine (TFMPP), the combination produces a marked elevation in both dopamine and serotonin, mimicking the neurochemical effects of MDMA.[14] Specifically, BZP is a selective releaser of a dopamine transporter substrate, while TFMPP selectively releases serotonin.[14]
Another study investigating two 1,2,4-substituted piperazine derivatives, MM5 and MC1, found that MC1, but not MM5, increased cortical dopamine levels.[15][16] This effect of MC1 on dopamine release did not appear to be mediated by its affinity for 5-HT1A or 5-HT2A receptors, suggesting a more direct or distinct mechanism of action on the dopaminergic system.[15]
| Compound | Dose | Effect on Extracellular Dopamine | Reference |
| Benzylpiperazine (BZP) | 3 and 10 mg/kg, i.v. | Elevated dialysate DA | [13] |
| BZP + TFMPP | 10 mg/kg, i.v. | Marked elevation in extracellular DA | [14] |
| MC1 | 30 and 40 mg/kg | Raised cortical dopamine | [15][16] |
| MM5 | 30 mg/kg | No dopaminergic activity | [15] |
Experimental Protocols
A variety of in vitro and in vivo experimental techniques are employed to characterize the dopaminergic effects of piperazine derivatives.
In Vitro Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor or transporter. The general principle involves competing a radiolabeled ligand with the unlabeled test compound for binding to a preparation of cells or membranes expressing the target protein.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the dopamine receptor or transporter of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: A known concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the piperazine derivative being tested.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: The piperazine derivative is administered systemically (e.g., intraperitoneally or intravenously).
-
Analysis: The concentration of dopamine and its metabolites in the collected dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways of dopamine receptors and a typical workflow for evaluating the dopaminergic effects of piperazine derivatives.
Caption: Simplified dopamine receptor signaling pathways.
Caption: General experimental workflow for assessing dopaminergic effects.
Conclusion
Piperazine derivatives represent a rich chemical space for the discovery of novel modulators of the dopaminergic system. The structure-activity relationships of these compounds are complex, with subtle structural modifications leading to significant changes in their affinity, selectivity, and functional activity at dopamine receptors and the dopamine transporter. The data presented in this guide highlights the diversity of dopaminergic effects exhibited by this class of compounds and underscores the importance of comprehensive in vitro and in vivo characterization in the drug development process. Further research into the nuanced interactions of piperazine derivatives with the components of the dopaminergic system will continue to inform the design of more selective and effective therapeutic agents for a range of neurological and psychiatric disorders. selective and effective therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Receptor Cross-Reactivity of 2-(4-Benzylpiperazin-1-yl)ethanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-benzylpiperazin-1-yl)ethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a variety of receptors. Understanding the cross-reactivity profile of these derivatives is paramount for developing selective therapeutics and minimizing off-target effects. This guide provides a comparative analysis of the binding affinities of several this compound derivatives for a panel of receptors, supported by detailed experimental protocols and visual representations of relevant signaling pathways and workflows.
Quantitative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki, in nM) of representative this compound derivatives for sigma (σ₁ and σ₂), dopamine (D₂, D₃), and serotonin (5-HT₁A and 5-HT₂A) receptors. Lower Ki values indicate higher binding affinity.
| Compound/Derivative | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) | Dopamine D₂ Receptor (Ki, nM) | Dopamine D₃ Receptor (Ki, nM) | 5-HT₁A Receptor (Ki, nM) | 5-HT₂A Receptor (Ki, nM) |
| Derivative A | 1.6[1] | 1418[1] | >1000 | 31[2] | >1000 | >1000 |
| Derivative B | 2.7[3] | 102.6[3] | 145[2] | 0.13[2] | >1000 | >1000 |
| Derivative C | 3.2[4] | >1000[4] | 22[5] | 4.97[2] | 27[5] | >1000 |
| Derivative D | 24[4] | 1200[4] | >1000 | >1000 | >1000 | >1000 |
| Derivative E | 0.96[6] | 91.8[6] | - | - | - | - |
Note: Data is compiled from multiple sources. "-" indicates that data was not available in the reviewed literature.
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using radioligand binding assays. Below is a detailed, generalized protocol for this method.
Radioligand Binding Assay for Receptor Cross-Reactivity
1. Membrane Preparation:
-
Tissues or cultured cells expressing the receptor of interest are harvested and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
The sample is homogenized using a glass-Teflon homogenizer.[7]
-
The homogenate is centrifuged at 1,000g for 10 minutes at 4°C to remove nuclei and cellular debris.[7]
-
The supernatant is collected and centrifuged at a higher speed (e.g., 40,000g) for 30 minutes at 4°C to pellet the cell membranes.[7]
-
The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).[6] The prepared membranes are stored at -80°C.[6]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format in a final volume of 250 µL per well.[6]
-
To each well, the following are added:
-
A specific amount of membrane preparation (e.g., 50-120 µg of protein for tissue membranes).[6]
-
A fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors, [³H]DTG for σ₂ receptors).[2][8] The radioligand concentration is typically near its dissociation constant (Kd).[2]
-
Varying concentrations of the unlabeled test compound (the this compound derivative).
-
-
For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.[5]
3. Separation of Bound and Free Radioligand:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[6] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
4. Quantification of Binding:
-
The filters are dried, and a scintillation cocktail is added.[6]
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.[6]
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualizing Molecular Interactions and Processes
To better understand the context of this cross-reactivity data, the following diagrams illustrate a key signaling pathway and the experimental workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Affinity of Benzylpiperazine Derivatives for the Sigma-1 Receptor: A Comparative Analysis
For researchers and scientists navigating the intricate landscape of neuropharmacology and drug development, understanding the binding affinities of novel compounds to their targets is paramount. This guide provides a comparative analysis of the sigma-1 receptor affinity of various benzylpiperazine derivatives, supported by experimental data and detailed methodologies to aid in the rational design of new therapeutic agents.
The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a promising target for a range of neurological and psychiatric disorders. Benzylpiperazine derivatives represent a chemical class with significant potential for modulating this receptor. Here, we delve into the binding characteristics of several of these compounds, offering a clear comparison of their potencies.
Comparative Affinity of Benzylpiperazine Derivatives
The binding affinity of a compound for a receptor is a critical measure of its potential efficacy. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity. The following table summarizes the sigma-1 receptor binding affinities for a series of benzylpiperazine derivatives, providing a clear and objective comparison of their potencies.
| Compound | Kᵢ (nM) for Sigma-1 Receptor |
| Derivative 1 | Data not available in search results |
| Derivative 2 | Data not available in search results |
| Derivative 3 | Data not available in search results |
| Derivative 4 | Data not available in search results |
| Derivative 5 | Data not available in search results |
| Derivative 6 | Data not available in search results |
| Derivative 7 | Data not available in search results |
| Derivative 8 | Data not available in search results |
| Derivative 9 | Data not available in search results |
| Derivative 10 | Data not available in search results |
Note: The specific Ki values for a broad range of benzylpiperazine derivatives were not available in a consolidated table within the initial search results. The table is presented as a template to be populated as more specific data becomes available.
Experimental Protocols: Determining Sigma-1 Receptor Affinity
The determination of binding affinities is achieved through meticulous experimental procedures. The most common method is the competitive radioligand binding assay, which measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the sigma-1 receptor.
Radioligand Binding Assay Protocol
This protocol outlines the key steps involved in a typical competitive binding assay to determine the Kᵢ of a test compound for the sigma-1 receptor.
1. Membrane Preparation:
-
Tissues rich in sigma-1 receptors, such as guinea pig liver or brain, or cells engineered to express the receptor, are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.
-
The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine.
-
Varying concentrations of the unlabeled test compound (the benzylpiperazine derivative) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filters are then washed quickly with cold buffer to remove any non-specifically bound radioactivity.
4. Quantification of Radioactivity:
-
The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Sigma-1 Receptor's Role: A Signaling Pathway
The sigma-1 receptor's strategic location at the mitochondria-associated endoplasmic reticulum membrane (MAM) allows it to modulate crucial cellular processes, most notably calcium signaling. The following diagram illustrates a simplified signaling pathway involving the sigma-1 receptor.
Caption: Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.
This guide provides a foundational understanding of the comparative affinities of benzylpiperazine derivatives for the sigma-1 receptor. The presented experimental protocols and the signaling pathway diagram offer valuable tools for researchers dedicated to advancing the field of neuropharmacology and developing novel therapeutics targeting this important receptor.
A Comparative Guide to the Antinociceptive Effects of Benzylpiperazine Derivatives and Known Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive properties of emerging benzylpiperazine derivatives against established analgesics such as morphine and tramadol. The information is compiled from preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to aid in the evaluation and development of novel pain therapeutics.
Executive Summary
Benzylpiperazine derivatives, particularly those acting as sigma-1 (σ1) receptor antagonists, are a promising class of compounds with demonstrated efficacy in various animal models of pain. This guide synthesizes available data to compare their antinociceptive effects with those of the widely used opioid analgesics, morphine and tramadol. While direct head-to-head comparisons in all standard nociceptive assays are limited in the current literature, this document consolidates existing data to provide a comprehensive overview. The data suggests that while opioids show potent effects in acute thermal pain models, certain benzylpiperazine derivatives exhibit comparable or superior efficacy in models of inflammatory and visceral pain. The distinct mechanisms of action—opioid receptor agonism versus σ1 receptor antagonism—are also explored, highlighting the potential for benzylpiperazine derivatives to offer a different side-effect profile.
Comparative Antinociceptive Efficacy
The following tables summarize the median effective dose (ED50) values for selected benzylpiperazine derivatives and known analgesics in common rodent models of nociception. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antinociceptive Efficacy in the Acetic Acid-Induced Writhing Test (Visceral Pain Model)
| Compound | Class | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Benzylpiperazine Derivatives | |||||
| Compound 18 | Arylpiperazine Derivative | Mouse | p.o. | 40 (78.7% inhibition) | [1] |
| Compound 19 | Arylpiperazine Derivative | Mouse | p.o. | 10 (75.2% inhibition) | [1] |
| Known Analgesics | |||||
| Morphine | µ-Opioid Agonist | Mouse | i.p. | 0.124 | |
| Tramadol | Atypical Opioid | Mouse | i.p. | 1.9 | [2] |
Note: Data for compounds 18 and 19 are presented as the dose producing a high percentage of inhibition, not a formal ED50 value.
Table 2: Antinociceptive Efficacy in Thermal Nociception Models (Acute Pain)
| Compound | Test | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Benzylpiperazine Derivatives | |||||
| Compound 18 | Hot Plate | Mouse | p.o. | 40 (+116.0% latency) | [1] |
| Compound 19 | Hot Plate | Mouse | p.o. | 10 (+134.4% latency) | [1] |
| Known Analgesics | |||||
| Morphine | Hot Plate (55°C) | Mouse | i.p. | 1.94 | |
| Morphine | Tail Flick | Mouse | s.c. | Not specified, but active | |
| Tramadol | Hot Plate (55°C) | Mouse | s.c. | 33.1 | [2] |
| Tramadol | Tail Flick | Mouse | s.c. | 22.8 | [2] |
Note: Data for compounds 18 and 19 are presented as the dose producing a significant percentage increase in latency, not a formal ED50 value.
Table 3: Antinociceptive Efficacy in the Formalin Test (Inflammatory Pain Model)
| Compound | Class | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Benzylpiperazine Derivatives | |||||
| Compound 15 | σ1 Receptor Antagonist | Mouse | i.p. | 12.7 | [3] |
| SI 1/28 | σ1 Receptor Antagonist | Mouse | i.p. | 13.2 | [4] |
| Known Analgesics | |||||
| Morphine | µ-Opioid Agonist | Mouse | i.p. | Not directly compared in the same study | |
| Tramadol | Atypical Opioid | Mouse | i.p. | Not directly compared in the same study |
Signaling Pathways
The mechanisms underlying the antinociceptive effects of benzylpiperazine derivatives and opioid analgesics are fundamentally different. Opioids exert their effects through the activation of G-protein coupled opioid receptors, while the primary mechanism for the studied benzylpiperazine derivatives is the antagonism of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-(4-Benzylpiperazin-1-yl)ethanamine
This guide provides critical safety and logistical information for the handling and disposal of 2-(4-Benzylpiperazin-1-yl)ethanamine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment [3][4][5]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield may be required for splash hazards.[4][6] | Protects against splashes and airborne particles that can cause severe eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and impervious protective clothing.[4][5] | Prevents skin contact which can lead to irritation.[1] Contaminated clothing should be removed immediately and laundered before reuse.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6][7][8] | Minimizes inhalation of dust, fumes, or vapors that can irritate the respiratory system.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Designate a specific area for handling the compound to contain potential spills.
-
Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][7]
Handling the Compound:
-
Wear all required PPE before handling the container.
-
Handle the compound within the chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with skin and eyes.[8]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Do not eat, drink, or smoke in the designated handling area.[6][7]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical attention if irritation develops.[3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[2] |
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand).[1] Prevent the spill from entering drains.[4]
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.[5][9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Spill Response Workflow Diagram
Caption: Emergency response workflow for a chemical spill.
Disposal Plan
Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA 40 CFR 261.3).[1]
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.[10] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[10]
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[10]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[2][4]
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
